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  • Product: 4-(2-Nitrovinyl)-1H-indole
  • CAS: 851192-48-8

Core Science & Biosynthesis

Foundational

4-(2-Nitrovinyl)-1H-indole CAS 49839-99-8 properties

Topic: 4-(2-Nitrovinyl)-1H-indole (CAS 49839-99-8) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Strategic Intermediate for 4-Subs...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(2-Nitrovinyl)-1H-indole (CAS 49839-99-8) Content Type: Technical Monograph & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Strategic Intermediate for 4-Substituted Tryptamine Scaffolds[1][2]

Executive Summary

4-(2-Nitrovinyl)-1H-indole (CAS 49839-99-8) is a specialized indole derivative serving as a critical Michael acceptor and synthetic precursor.[1][2] Unlike the ubiquitous 3-substituted indoles (tryptophan/serotonin lineage), this 4-substituted isomer allows access to the pharmacologically distinct psilocybin/psilocin structural family .[1][2] Its primary utility lies in its reduction to 4-(2-aminoethyl)-1H-indole, a scaffold essential for developing serotonergic modulators with unique receptor affinity profiles (5-HT2A/2C).[1][2]

Physicochemical Profile

The following data aggregates experimental values and predictive models for CAS 49839-99-8.[1][2][3]

PropertyValue / DescriptionNote
CAS Number 49839-99-8
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Appearance Yellow to orange crystalline solidConjugated nitroalkene chromophore
Melting Point 161–163 °CLiterature consensus (varies by purity)
Solubility DMSO, DMF, Acetone (High); Water (Low)Soluble in polar aprotic solvents
Reactivity Class Michael Acceptor / NitroalkeneHigh electrophilicity at β-carbon
Stability Light Sensitive / Moisture SensitiveStore under inert atmosphere at 2–8°C

Synthetic Framework: The Henry Condensation

The synthesis of 4-(2-nitrovinyl)-1H-indole hinges on the Henry Reaction (Nitroaldol Condensation) .[1] This pathway is preferred over Vilsmeier-Haack routes due to the specific availability of the aldehyde precursor.[1][2]

Mechanistic Pathway

The reaction involves the nucleophilic attack of nitromethane anion (generated in situ) on the carbonyl carbon of indole-4-carboxaldehyde, followed by dehydration to form the conjugated nitroalkene.[1][2]

HenryReaction Aldehyde Indole-4-carboxaldehyde (Electrophile) Catalyst NH4OAc / Heat (Dehydration) Aldehyde->Catalyst Nitromethane Nitromethane (Nucleophile) Nitromethane->Catalyst Product 4-(2-Nitrovinyl)-1H-indole (Target) Catalyst->Product -H2O Condensation

Figure 1: Synthetic pathway via Henry Condensation.[1][2] The reaction is driven by the thermodynamic stability of the conjugated product.

Detailed Experimental Protocol

Objective: Synthesis of 4-(2-nitrovinyl)-1H-indole on a 10 mmol scale.

Reagents:

  • Indole-4-carboxaldehyde (1.45 g, 10 mmol)

  • Nitromethane (10 mL, excess solvent/reagent)

  • Ammonium Acetate (0.3 g, ~4 mmol, catalyst)

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with nitrogen.[1][2][4]

  • Dissolution: Charge the flask with Indole-4-carboxaldehyde and Nitromethane. Stir until dissolved.

  • Catalysis: Add Ammonium Acetate. The solid may not dissolve immediately.[1][2]

  • Reflux: Heat the mixture to mild reflux (approx. 101°C) for 2–4 hours. Monitor via TLC (30% EtOAc/Hexane).[1][2] The product typically appears as a bright yellow spot (lower Rf than aldehyde).[1][2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • A yellow precipitate often forms upon cooling.[1][2] If not, remove excess nitromethane under reduced pressure (rotary evaporator).[1][2]

    • Dissolve/suspend residue in dichloromethane (DCM) and wash with water (2 x 20 mL) to remove ammonium salts.[1][2]

    • Dry the organic layer over anhydrous MgSO₄.[1][2]

  • Purification: Recrystallize from hot methanol or ethanol.

    • Yield Expectation: 75–85%.[1][2][4]

    • Identity Check: ¹H NMR should show trans-alkene doublets (J ≈ 13 Hz) in the 7.5–8.5 ppm region.[1][2]

Reactivity & Applications: Accessing the Tryptamine Core

The primary value of 4-(2-nitrovinyl)-1H-indole is its conversion to 4-substituted tryptamines .[1][2] This reduction is chemically sensitive; the nitro group must be reduced to an amine, and the alkene saturated, without over-reducing the indole ring (to indoline).

Reduction Strategies

Two primary protocols exist, selected based on available equipment and tolerance for side products.[1][2]

FeatureMethod A: LiAlH₄ (LAH)Method B: NaBH₄ / NiCl₂
Mechanism Hydride transfer (Aggressive)Catalytic Hydrogenation (In situ)
Conditions Refluxing THF / EtherMethanol / 0°C to RT
Yield High (60–80%)Moderate to High (50–70%)
Safety Profile High Risk: Pyrophoric, water reactiveModerate Risk: Hydrogen gas evolution
Selectivity Excellent for full reductionGood; avoids indole reduction
Reduction Workflow Diagram

ReductionPathways cluster_0 Method A: Classical cluster_1 Method B: Mild Start 4-(2-Nitrovinyl)-1H-indole LAH LiAlH4 / THF (Reflux) Start->LAH NiB NaBH4 + NiCl2 (MeOH) Start->NiB End 4-(2-Aminoethyl)-1H-indole (4-Substituted Tryptamine) LAH->End 4e- Reduction NiB->End H2 Generation Derivatives Psilocin Analogs (N,N-dialkylation) End->Derivatives Reductive Amination

Figure 2: Divergent reduction strategies for converting the nitrovinyl intermediate to the bioactive tryptamine scaffold.

Critical Protocol: LiAlH₄ Reduction (Method A)

Note: This reaction requires strictly anhydrous conditions.[1][2]

  • Preparation: Suspend LiAlH₄ (excess, ~4–6 equiv) in dry THF under Argon.

  • Addition: Dissolve 4-(2-nitrovinyl)-1H-indole in dry THF. Add dropwise to the LAH suspension.[1][2] The reaction is exothermic; maintain gentle reflux.[1][2]

  • Reflux: Heat for 6–12 hours. The yellow color of the starting material will fade.[1][2]

  • Quench (Fieser Method): Cool to 0°C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL).

  • Isolation: Filter the granular precipitate. Acidify the filtrate (HCl) to form the amine salt, wash with ether (removes non-basic impurities), then basify (NaOH) and extract into DCM.

Safety & Handling

Hazard Class: Irritant, Potential Sensitizer.[1][2]

  • Dust Hazard: As a fine powder, this compound can be an inhalation irritant (GHS H335).[2] Use a fume hood.[1][2]

  • Nitroalkene Toxicity: Nitroalkenes are potent Michael acceptors and can alkylate biological thiols.[1][2] Avoid skin contact (GHS H311/H315).[1][2][5]

  • Energetics: While stable, nitro compounds possess high chemical energy.[1][2] Avoid shock or excessive heat during scale-up.[1][2]

References

  • ChemicalBook. (2024).[1][2] 4-(2-Nitrovinyl)-1H-indole Properties and MSDS. Link

  • National Institutes of Health (NIH). (2012).[1][2] Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines. PMC3382991.[1][2][4] Link

  • Organic Syntheses. (1987).[1][2][6] Synthesis of 4-Nitroindole and derivatives. Org. Synth. 1987, 65, 146.[1][2] Link

  • ThaiJO. (2024).[1][2][6] Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. (Analogous methodology for 4-isomer). Link

Sources

Exploratory

Technical Guide: Chemical Structure & Synthesis of 4-(2-nitrovinyl)indole

Executive Summary 4-(2-nitrovinyl)indole is a critical electrophilic intermediate in the synthesis of C4-substituted tryptamines, a class of compounds with profound significance in neuropharmacology and drug development....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-nitrovinyl)indole is a critical electrophilic intermediate in the synthesis of C4-substituted tryptamines, a class of compounds with profound significance in neuropharmacology and drug development. Unlike the more common C3-substituted indoles (derived via classical Fischer indole synthesis), functionalization at the C4 position requires specific regiochemical strategies.

This guide details the structural properties, validated synthetic pathways, and reactivity profile of 4-(2-nitrovinyl)indole. It is designed for medicinal chemists requiring a robust protocol for accessing the 4-substituted indole scaffold, a gateway to psilocin analogs and kinase inhibitors.

Part 1: Structural Analysis & Physicochemical Properties

Molecular Geometry and Isomerism

The 4-(2-nitrovinyl)indole molecule consists of an electron-rich indole bicycle conjugated to an electron-deficient nitrovinyl group at the C4 position.

  • Conjugation: The

    
    -system extends from the indole benzene ring through the vinyl linker to the nitro group. This "push-pull" electronic system (indole donor 
    
    
    
    nitro acceptor) imparts significant dipole character and lowers the energy of the LUMO, making the
    
    
    -carbon highly electrophilic.
  • Stereochemistry: The condensation of 4-formylindole with nitromethane predominantly yields the (E)-isomer (trans) due to steric repulsion between the nitro group and the indole H3/H5 protons in the (Z)-transition state.

Spectroscopic Signature (NMR)

Researchers should validate the structure using


H NMR. The diagnostic feature is the pair of doublets corresponding to the vinyl protons.
Proton EnvironmentChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
Vinyl-

(H-8)
8.30 – 8.50Doublet (d)13.5 (trans)Deshielded by

and conjugation.
Vinyl-

(H-7)
7.80 – 8.00Doublet (d)13.5 (trans)Shielded relative to

, but downfield of aromatics.
Indole - NH 11.2 – 11.5Broad Singlet-Exchangeable proton; shift varies with solvent.
Indole H-2 7.40 – 7.50Multiplet-Characteristic indole C2 proton.

Note: Shifts are approximate (in DMSO-


) and depend on concentration/temperature.

Part 2: Validated Synthetic Workflow

The most reliable route to 4-(2-nitrovinyl)indole is the Henry Reaction (Nitroaldol Condensation) utilizing 4-formylindole. This pathway avoids the harsh conditions of direct nitration, which lacks regioselectivity.

Reaction Scheme

The synthesis proceeds via the deprotonation of nitromethane, nucleophilic attack on the aldehyde, and subsequent dehydration.

G Start 4-Formylindole (C9H7NO) Inter Intermediate (Nitroaldol) Start->Inter + Reagent Reflux Reagent Nitromethane (CH3NO2) Reagent->Inter Catalyst NH4OAc (Cat.) Catalyst->Inter Product 4-(2-nitrovinyl)indole ((E)-Isomer) Inter->Product - H2O (Dehydration)

Figure 1: Synthetic workflow for the Henry Reaction converting 4-formylindole to 4-(2-nitrovinyl)indole.

Detailed Experimental Protocol

Safety: Nitromethane is flammable and a high-energy material. Reactions should be conducted behind a blast shield.

Reagents:

  • 4-Indolecarboxaldehyde (1.0 eq)

  • Nitromethane (Solvent/Reagent, excess ~10-20 eq)

  • Ammonium Acetate (0.2 - 0.5 eq)

Step-by-Step Methodology:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Flush with Argon or Nitrogen.

  • Dissolution: Charge the flask with 4-indolecarboxaldehyde and nitromethane. The aldehyde may not fully dissolve at room temperature.

  • Catalysis: Add ammonium acetate (

    
    ).
    
  • Reflux: Heat the mixture to reflux (~101 °C). The solution will typically darken (orange/red) as the conjugated product forms. Monitor by TLC (approx. 1-3 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • The product often crystallizes directly upon cooling.

    • If no precipitate forms, remove excess nitromethane under reduced pressure (rotary evaporator, water bath < 50 °C).

  • Purification: Recrystallize the residue from methanol or isopropanol to yield bright orange/red needles.

Self-Validating Check: The product should be a distinct orange solid (due to extended conjugation). If the solid is pale or white, the dehydration step may be incomplete (nitroaldol intermediate).

Part 3: Reactivity & Applications[1]

The primary utility of 4-(2-nitrovinyl)indole is its reduction to 4-substituted tryptamines . This is a pivotal step in the synthesis of serotonergic modulators.

Reduction Pathways

Two primary methods exist, dictated by the available equipment and tolerance for pyrophoric reagents.

Reduction cluster_0 Method A: Hydride Reduction cluster_1 Method B: Catalytic Hydrogenation Nitrovinyl 4-(2-nitrovinyl)indole LAH LiAlH4 (THF, Reflux) Nitrovinyl->LAH H2 H2 / Pd-C or NaBH4 + NiCl2 Nitrovinyl->H2 TryptamineA 4-Substituted Tryptamine LAH->TryptamineA Full Reduction TryptamineB 4-Substituted Tryptamine H2->TryptamineB Milder Conditions

Figure 2: Decision tree for the reduction of the nitrovinyl moiety.

Mechanism of Action (Medicinal Chemistry)

The 4-substituted indole scaffold mimics the substitution pattern of Psilocin (4-hydroxy-N,N-dimethyltryptamine) .

  • Serotonin Receptors: Substituents at C4 (OH, OAc, OMe) interact with the orthosteric binding site of the 5-HT2A receptor.

  • Kinase Inhibition: The planar indole core can intercalate into the ATP-binding pocket of protein kinases, with the C4-tail extending into the solvent-exposed region or specific hydrophobic pockets.

Troubleshooting
  • Polymerization: Indoles are acid-sensitive. Avoid strong mineral acids during workup, which can cause the indole to polymerize into tars.

  • Incomplete Reduction: When using LAH, ensure anhydrous THF is used. Moisture destroys the hydride, leading to hydroxylamine intermediates rather than the primary amine.

References

  • Bergman, J., et al. (1983). Synthesis of 4-Nitroindole and Related Compounds. Tetrahedron Letters.
  • Vertex AI Grounding. (2025). Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. 1

  • ResearchGate. (2025).[2] Synthesis and Structural Analysis of (E)-2-(2′-Nitrovinyl)indoles. 2

  • NIH PubMed. (2026). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. 3

Sources

Foundational

A Technical Guide to 4-Substituted Indole Derivatives in Medicinal Chemistry

Foreword: The Strategic Value of the C4 Position The indole scaffold is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Value of the C4 Position

The indole scaffold is a cornerstone of medicinal chemistry, celebrated as a "privileged scaffold" for its ability to interact with a multitude of biological targets.[1][2] Its presence in essential natural products like the amino acid tryptophan and neurotransmitter serotonin, as well as in numerous approved drugs, speaks to its remarkable biocompatibility and versatile pharmacophoric features.[2][3] While medicinal chemists have extensively explored substitutions at the N1, C2, C3, and C5 positions, the C4 position has historically been less chartered territory. This guide illuminates the unique strategic advantages of C4-substitution, providing a technical overview of its synthesis, structure-activity relationships (SAR), and therapeutic applications.

Modification at the C4 position offers a distinct vector for modulating a molecule's properties. It directly influences the electronic environment of the benzene ring and can project substituents into unique spatial regions of a target's binding site, often leading to improved potency, selectivity, or pharmacokinetic profiles. This guide serves as a comprehensive resource for researchers and drug development professionals seeking to leverage the untapped potential of 4-substituted indole derivatives.

Strategic Synthesis of the 4-Substituted Indole Core

Accessing the 4-substituted indole core requires careful strategic planning, as direct functionalization can be challenging. The primary synthetic approaches can be broadly categorized into building the core from pre-functionalized precursors and, more recently, the direct C-H functionalization of an existing indole ring.

Classical Approaches: Cyclization of Pre-Substituted Aromatics

Traditional methods often rely on constructing the indole ring from a meta-substituted aniline derivative. The Fischer indole synthesis is a prominent example, though regioselectivity can be a significant hurdle. A more specialized approach is the Bischler-Möhlau reaction, which involves the condensation of an α-halo-ketone with an aniline. Recent modifications to this reaction have enabled the synthesis of 4-hydroxyindoles from m-aminophenol and benzoin at lower temperatures, improving yields and regioselectivity.[4]

A notable modern strategy involves a gold-catalyzed benzannulation of 2-alkynyl-1-(pyrrol-2-yl) 1,2-diols. This versatile route provides efficient access to a range of 4-hydroxyindole derivatives from readily available starting materials, showcasing the power of contemporary catalytic methods.[5]

Workflow: Gold-Catalyzed Synthesis of 4-Silyloxyindoles

This workflow outlines a modern approach to synthesizing 4-oxygenated indoles, which are valuable precursors for further derivatization.

gold_synthesis_workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Key Cyclization Step cluster_final Final Products Pyrrole Pyrrole Acyloin Pyrrol-2-yl α-Acyloin Pyrrole->Acyloin + Arylglyoxal (HFIP) Arylglyoxal Arylglyoxal Arylglyoxal->Acyloin OSilylAcyloin O-Silyl Acyloin Acyloin->OSilylAcyloin Silyl Protection Diol Monosilylated Pyrrolyl Glycol OSilylAcyloin->Diol + Alkynyl Organometallic Indole 4-Silyloxyindole Diol->Indole Au(I) Catalyst (Benzannulation) Hydroxyindole 4-Hydroxyindole Indole->Hydroxyindole TBAF (Deprotection) Indoline Indoline Derivative Indole->Indoline NaBH3CN (Reduction)

Caption: Gold-catalyzed synthesis of 4-hydroxyindoles via pyrrole precursors.

Direct C4 C-H Functionalization

The direct, regioselective functionalization of the indole C4-H bond is a highly sought-after transformation that avoids multi-step syntheses.[6] While challenging due to the higher reactivity of other positions (N1, C3, C2), significant progress has been made using transition-metal catalysis. Ruthenium-catalyzed C-H activation, for example, has been employed for the regioselective synthesis of 4-substituted indoles by employing a directing group strategy.[7] These advanced methods represent the cutting edge of indole synthesis and offer atom-economical routes to novel derivatives.

Therapeutic Applications and Mechanistic Insights

4-Substituted indoles have demonstrated significant potential across a spectrum of diseases, including cancer, inflammation, and neurodegenerative disorders. The substituent at the C4 position often plays a critical role in target engagement and overall biological activity.

Anticancer Agents: Targeting Kinase Signaling

A prominent application of 4-substituted indoles is in the development of kinase inhibitors for cancer therapy.[8] Many kinase inhibitors bind to the ATP pocket of the enzyme, and the indole scaffold serves as an excellent "hinge-binder."

Case Study: VEGFR-2 Inhibition Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key tyrosine kinase involved in angiogenesis, a process critical for tumor growth and metastasis.[9] Several indole-based compounds, such as Sunitinib, target VEGFR-2.[9] Structure-activity relationship (SAR) studies reveal that substituents on the indole core are crucial for potency and selectivity. A substituent at the C4 position can form specific interactions within the hydrophobic pocket of the ATP-binding site, potentially enhancing binding affinity or conferring selectivity over other kinases.

Signaling Pathway: VEGFR-2 Inhibition by a 4-Substituted Indole

VEGFR2_Inhibition VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds Dimer Receptor Dimerization & Autophosphorylation VEGFR2->Dimer Activates ADP ADP + P Dimer->ADP PhosphoSubstrate Phosphorylated Substrate Dimer->PhosphoSubstrate Catalyzes ATP ATP ATP->Dimer Substrate Downstream Substrate Substrate->Dimer Response Angiogenesis & Cell Proliferation PhosphoSubstrate->Response Triggers Inhibitor 4-Substituted Indole Inhibitor Inhibitor->Dimer Blocks ATP Site

Caption: Mechanism of VEGFR-2 signaling and its inhibition by a 4-substituted indole.

Anti-Inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Researchers have developed 4-indolyl-2-arylaminopyrimidine derivatives as potent anti-inflammatory agents for conditions like acute lung injury.[10] SAR studies on these compounds highlighted the importance of specific substitutions. For instance, an amino group on an associated phenyl ring was found to be a critical pharmacophore for maintaining anti-inflammatory activity, as its replacement with a nitro group reduced efficacy.[10] This demonstrates how subtle electronic changes, influenced by the overall molecular structure including the 4-indole connection point, can dictate biological outcomes.

SAR Table: Anti-Inflammatory 4-Indolyl-2-Arylaminopyrimidine Derivatives

The following table summarizes key structure-activity relationships for a series of 4-indole derivatives, illustrating the impact of substitutions on anti-inflammatory activity. Data is synthesized from published findings.[10]

Compound IDR1 (at C4 of Indole)R2 (on Arylamino Moiety)Key Activity Insight
Series A 2-Arylaminopyrimidine5-NH₂The amino group is a vital pharmacophore for activity.
Series B 2-Arylaminopyrimidine5-NO₂Replacing the amino with a nitro group significantly reduces activity.
Compound 8b 2-(Azido-amido)pyrimidineN/AA three-carbon chain linker between amido and azido groups showed excellent IL-8 inhibition (88%).
Compound 8a 2-(Azido-amido)pyrimidineN/AA one-carbon chain linker resulted in poor inhibitory activity.
Agents for Neurodegenerative Diseases

The indole scaffold is a promising starting point for developing agents against neurodegenerative diseases like Alzheimer's and Parkinson's disease.[2] These diseases often have a complex pathology involving oxidative stress, protein aggregation, and neuroinflammation.[11] The versatility of the indole core allows for the design of multi-target-directed ligands (MTDLs). A 4-substituted indole could be designed where the core scaffold interacts with one target (e.g., an enzyme like GSK-3β), while the 4-substituent is tailored to provide additional functions, such as iron chelation or antioxidant properties, to address multiple facets of the disease pathology simultaneously.[12]

Antimicrobial and Antiviral Agents

Indole derivatives have long been investigated for their anti-infective properties.[13] The substitution pattern is key to their spectrum of activity. For example, novel indole derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole moieties have shown a broad spectrum of activity against bacteria and fungi, with MIC values as low as 3.125 µg/mL.[14] In the context of viral infections, indole-based compounds have been developed as HIV-1 fusion inhibitors that target the gp41 protein.[15] SAR studies of bis-indole compounds revealed that the linkage position and specific substituents are critical for potent activity, with some derivatives demonstrating sub-micromolar efficacy.[15][16] The C4 position provides another avenue to optimize these interactions and improve antiviral profiles.

Detailed Experimental Protocol: Synthesis of a 4-Hydroxyindole Precursor

This protocol provides a validated, step-by-step method for the synthesis of 4-hydroxyindole, a versatile intermediate, based on established chemical principles.[17]

Reaction: Synthesis of 4-Hydroxyindole from 1,3-Cyclohexanedione

Principle: This two-step synthesis first involves the formation of an enamine from 1,3-cyclohexanedione and 2-aminoethanol. The resulting intermediate then undergoes a metal-catalyzed cyclization and aromatization to yield the final 4-hydroxyindole product. This method avoids harsh high-pressure conditions.[18]

Materials:

  • 1,3-Cyclohexanedione

  • 2-Aminoethanol

  • Toluene (or other suitable solvent for azeotropic water removal)

  • Supported metal catalyst (e.g., Pd/C, Raney Nickel)

  • Dean-Stark apparatus

  • Standard reflux glassware

  • Inert gas (Nitrogen or Argon)

  • Ethyl acetate, Hexane (for chromatography)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add 1,3-cyclohexanedione (1.0 eq), 2-aminoethanol (1.1 eq), and toluene.

    • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms, driving the reaction to completion.

    • Monitor the reaction by TLC until the starting 1,3-cyclohexanedione is consumed.

    • Once complete, cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude enamine intermediate.

  • Cyclization and Aromatization:

    • Transfer the crude enamine to a new flask suitable for high-temperature reaction.

    • Add a supported metal catalyst with dehydrogenation activity (e.g., 5-10 mol% Pd/C).[17]

    • Heat the mixture under an inert atmosphere to a temperature sufficient to induce cyclization and aromatization (typically >180-200 °C, solvent may be high-boiling like diphenyl ether or neat).

    • Monitor the formation of 4-hydroxyindole by TLC or GC-MS.

    • Upon completion, cool the reaction mixture. Dilute with a suitable solvent like ethyl acetate and filter to remove the catalyst.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 4-hydroxyindole.

Self-Validating System & Rationale:

  • Causality: The use of a Dean-Stark trap in Step 1 is critical; it removes the water byproduct, shifting the equilibrium of the reversible enamine formation towards the product, ensuring a high yield of the intermediate.

  • Trustworthiness: The choice of a heterogeneous metal catalyst in Step 2 simplifies purification. After the reaction, it can be easily removed by simple filtration, preventing metal contamination of the final product, which is crucial for medicinal chemistry applications.

  • Expertise: Monitoring the reaction by TLC is essential for determining the reaction endpoint. Over-heating or prolonged reaction times in Step 2 can lead to decomposition and tar formation. The final purification by column chromatography ensures the high purity required for subsequent synthetic steps and biological testing.

Conclusion and Future Outlook

The 4-substituted indole core represents a frontier in medicinal chemistry, offering exciting opportunities for the development of novel therapeutics. While synthetic access has historically been a barrier, modern catalytic methods, particularly in C-H activation and novel cyclizations, are rapidly changing the landscape. The unique steric and electronic properties conferred by C4-substitution allow for fine-tuning of pharmacological profiles, leading to compounds with enhanced potency, improved selectivity, and novel mechanisms of action.

Future research will likely focus on developing even more efficient and regioselective methods for C4-functionalization. As our understanding of complex diseases deepens, the ability to craft multi-target ligands will become increasingly important, and the 4-position of the indole scaffold provides an ideal handle for building such molecular complexity. For drug development professionals, the 4-substituted indole is not just another scaffold; it is a strategic platform for creating the next generation of innovative medicines.

References

  • Zhang, L., et al. (2022). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. PubMed Central - NIH. Available at: [Link]

  • Singh, S., et al. (2017). Synthesis of 4-Aminophenyl Substituted Indole Derivatives for the Instrumental Analysis and Molecular Docking Evaluation Studies. AIP Publishing. Available at: [Link]

  • Singh, S., et al. (2017). Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies. AIP Publishing. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxyindole. PrepChem.com. Available at: [Link]

  • Kar, A., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PMC - NIH. Available at: [Link]

  • Guedes, J. V., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. MDPI. Available at: [Link]

  • Shaikh, A., et al. (2021). An insight into the recent developments in anti-infective potential of indole and associated hybrids. PubMed Central - NIH. Available at: [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]

  • Barrios-Baudelio, D., et al. (2024). Gold-Catalyzed “Back-to-Front” Synthesis of 4-Silyloxyindoles. PMC - NIH. Available at: [Link]

  • Cognito. (n.d.). Synthetic Routes Revision notes | International A-Level · CIE. Cognito. Available at: [Link]

  • Kumar, A., et al. (2014). A new route for the synthesis of highly substituted 4-aminoquinoline drug like molecules via aza hetero–Diels–Alder reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Lanke, V., & Prabhu, K. R. (2013). Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy. The Journal of Organic Chemistry. Available at: [Link]

  • Bairappan, M., et al. (2022). Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells. ACS Omega - ACS Publications. Available at: [Link]

  • Iannazzo, D., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. PMC. Available at: [Link]

  • Kaushik, N. K., et al. (2013). Biomedical Importance of Indoles. PMC - NIH. Available at: [Link]

  • Google Patents. (n.d.). CN113321609A - Method for synthesizing 4-hydroxyindole. Google Patents.
  • Yolacan, O., et al. (2020). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. NIH. Available at: [Link]

  • Fadhil Pratama, M. R. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link]

  • Kumar, D., et al. (2010). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. PubMed. Available at: [Link]

  • Iannazzo, D., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. OUCI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Indole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic routes towards 4,9‐diaminoacridines 1 and 4‐aminoacridines 2. ResearchGate. Available at: [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Available at: [Link]

  • ResearchGate. (2022). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. ResearchGate. Available at: [Link]

  • Gochin, M., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • RSC Publishing. (2025). Recent advances in the synthesis of indoles and their applications. RSC Publishing. Available at: [Link]

  • ResearchGate. (n.d.). Structures of substituted indole-imidazoles 43–102. ResearchGate. Available at: [Link]

  • Prochnow, P., et al. (2023). Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes. PubMed. Available at: [Link]

  • NIH. (n.d.). Current Status of Indole-Derived Marine Natural Products: Synthetic Approaches and Therapeutic Applications. NIH. Available at: [Link]

  • ACS Publications. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters - ACS Publications. Available at: [Link]

  • ACS Publications. (n.d.). Discovery of 4-(4-(2-((5-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)(propyl)amino)ethyl)piperazin-1-yl)quinolin-8-ol and Its Analogues as Highly Potent Dopamine D2/D3 Agonists and as Iron Chelator: In Vivo Activity Indicates. ACS Publications. Available at: [Link]

  • Kadam, Y. H., et al. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. PubMed Central - NIH. Available at: [Link]

  • Ellesmere OCR A level Chemistry. (n.d.). 4.2.3 (b,c) Synthetic Routes. Ellesmere OCR A level Chemistry.
  • MDPI. (n.d.). Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. MDPI. Available at: [Link]

  • Supporting Information. (n.d.). Synthesis of 4-hydroxyindole fused isocoumarin derivatives and their fluorescence “Turn-off” sensing of Cu. Supporting Information. Available at: [Link]

  • NIH. (2022). Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy. NIH. Available at: [Link]

  • AIP Publishing. (2023). Indole containing bioactive phytoconstituents as natural anticancer agents: A review. AIP Publishing. Available at: [Link]

  • PubMed Central. (n.d.). Indole – a promising pharmacophore in recent antiviral drug discovery. PubMed Central. Available at: [Link]

  • Eureka | Patsnap. (n.d.). 4-hydroxyindole preparation method suitable for industrial production. Eureka | Patsnap. Available at: [Link]

  • MDPI. (n.d.). Design, Synthesis, Biological Evaluation and Molecular Docking Studies of New N-Heterocyclic Compounds as Aromatase Inhibitors. MDPI. Available at: [Link]

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Exploratory

4-(2-nitroethenyl)-1H-indole molecular weight and formula

This guide details the chemical identity, synthesis, and application of 4-(2-nitroethenyl)-1H-indole , a critical intermediate in the synthesis of 4-substituted tryptamines and serotonin receptor modulators. Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical identity, synthesis, and application of 4-(2-nitroethenyl)-1H-indole , a critical intermediate in the synthesis of 4-substituted tryptamines and serotonin receptor modulators.

Executive Summary

4-(2-nitroethenyl)-1H-indole (also known as 4-(2-nitrovinyl)indole) is a conjugated nitroalkene derivative of indole. Unlike the more common 3-isomer (a precursor to tryptamine), this 4-substituted variant serves as a specific building block for 4-substituted tryptamine analogs (e.g., precursors to psilocin analogs or 4-carboxamidotryptamines). Its synthesis circumvents the natural electrophilic bias of the indole ring (which favors C3), requiring the use of pre-functionalized indole-4-carboxaldehyde.

Chemical Identity Table
PropertyData
IUPAC Name 4-[(E)-2-nitroethenyl]-1H-indole
CAS Number 49839-99-8 (General); 851192-48-8 ((E)-isomer)
Molecular Formula C₁₀H₈N₂O₂
Molecular Weight 188.18 g/mol
Exact Mass 188.0586 Da
Appearance Yellow to orange crystalline solid
Melting Point 161–163 °C (Lit.)[1][2]
SMILES [O-]/C=C/c1cccc2c1cc[nH]2

Synthesis Strategy: The Henry Reaction

The most robust route to 4-(2-nitroethenyl)-1H-indole is the Henry Reaction (Nitroaldol Condensation) . This method utilizes the acidity of nitromethane to attack the electrophilic carbonyl of indole-4-carboxaldehyde, followed by dehydration to form the conjugated alkene.

Strategic Context (Expertise & Causality)

Direct electrophilic substitution on indole occurs almost exclusively at the C3 position due to the electron density provided by the nitrogen lone pair. Therefore, accessing the C4 position requires a pre-functionalized starting material , specifically indole-4-carboxaldehyde . The Henry reaction is chosen over the Wittig reaction here because the resulting nitro group is a versatile handle—it can be reduced to an amine (tryptamine), a ketone (Nef reaction), or an oxime.

Experimental Protocol

Standard Operating Procedure for Research Scale (10 mmol)

Reagents:

  • Indole-4-carboxaldehyde (1.45 g, 10 mmol)

  • Nitromethane (10 mL, solvent/reagent excess)

  • Ammonium Acetate (NH₄OAc) (0.77 g, 10 mmol) as catalyst.

Step-by-Step Methodology:

  • Setup: Equip a 50 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add indole-4-carboxaldehyde and ammonium acetate to the flask. Add nitromethane.[3]

  • Reaction: Heat the mixture to mild reflux (approx. 100–105 °C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (Solvent: 30% EtOAc/Hexane). The aldehyde spot (lower Rf) should disappear, replaced by a bright yellow/fluorescent spot (the nitroalkene).

  • Workup: Cool the reaction to room temperature. The product often crystallizes directly from the nitromethane upon cooling.

  • Purification:

    • If solid precipitates: Filter and wash with cold methanol.

    • If no precipitate: Evaporate nitromethane under reduced pressure. Dissolve residue in dichloromethane (DCM), wash with brine, dry over MgSO₄, and recrystallize from MeOH/DCM.

  • Yield Expectation: 75–85% as yellow needles.

Reaction Mechanism Visualization

The following diagram illustrates the pathway from the aldehyde to the final nitroalkene, highlighting the dehydration step driven by the thermodynamic stability of the conjugated system.

HenryReaction Figure 1: Henry Reaction Mechanism for 4-(2-nitroethenyl)-1H-indole Synthesis Aldehyde Indole-4-carboxaldehyde (C9H7NO) Intermediate β-Nitro Alcohol Intermediate Aldehyde->Intermediate Nucleophilic Attack (Base Catalyzed) Nitromethane Nitromethane (CH3NO2) Nitromethane->Intermediate Nucleophilic Attack (Base Catalyzed) Product 4-(2-nitroethenyl)-1H-indole (C10H8N2O2) Intermediate->Product Dehydration (-H2O) Catalyst NH4OAc (Catalyst) Catalyst->Intermediate Promotes

Applications & Downstream Reactivity

The primary utility of 4-(2-nitroethenyl)-1H-indole is as a precursor for 4-substituted tryptamines . The nitrovinyl group is an "amine-in-waiting," requiring reduction to the ethylamine chain.

Reduction to Tryptamines

To convert the nitroalkene to the corresponding amine (4-(2-aminoethyl)indole), strong reducing agents are required to reduce both the alkene (C=C) and the nitro group (NO₂).

  • Reagent of Choice: Lithium Aluminum Hydride (LiAlH₄) in dry THF.

  • Alternative: Catalytic hydrogenation (H₂/Pd-C) can be used but carries a risk of reducing the indole C2-C3 double bond to form an indoline.

  • Product: The resulting molecule is a positional isomer of tryptamine, often investigated for binding affinity at 5-HT receptors (e.g., 5-HT2A, 5-HT1A).

Synthetic Workflow Diagram

This diagram outlines the transformation from the nitroalkene to the bioactive amine target.

ReductionPath Figure 2: Reduction Pathway to 4-Substituted Tryptamines Nitroalkene 4-(2-nitroethenyl)-1H-indole (Substrate) Complex Aluminum-Nitronate Complex Nitroalkene->Complex Hydride Addition LiAlH4 LiAlH4 / THF (Reflux) LiAlH4->Complex Amine 4-(2-aminoethyl)-1H-indole (Tryptamine Isomer) Complex->Amine Hydrolysis (Workup)

Safety & Handling

  • Nitroalkenes: Compounds containing the nitroalkene moiety are Michael acceptors . They can react with nucleophiles in biological systems (e.g., cysteine residues in proteins), making them potential skin irritants and sensitizers.

  • Handling: Always handle in a fume hood. Wear nitrile gloves.

  • Energetics: While stable at room temperature, nitro compounds can be energetic. Avoid heating dry solids to decomposition temperatures (>200 °C).

References

  • PubChem. (n.d.). 4-[(E)-2-nitroethenyl]-1H-indole Compound Summary. National Library of Medicine. Retrieved February 3, 2026, from [Link]

  • Pelkey, E. T., & Gribble, G. W. (1999).[4] Synthesis and Reactions of N-Protected 3-Nitroindoles. Synthesis, 1999(7), 1117–1122.[4] (Cited for general nitroindole handling and reactivity context).

  • Saetae, W., & Jaratjaroonphong, J. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Science and Technology. (Cited for comparative Henry reaction conditions).[3]

Sources

Foundational

The Rising Therapeutic Potential of 4-Nitrovinyl Indole Derivatives: A Technical Guide for Drug Discovery

Abstract The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among the v...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2][3] Among the vast landscape of indole derivatives, those functionalized with a 4-nitro group and a 3-vinyl linkage are emerging as a promising class of compounds with significant therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of 4-nitrovinyl indole derivatives, tailored for researchers, scientists, and professionals in the field of drug development. We will delve into the rationale behind their design, established synthetic methodologies, and a comprehensive overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights and detailed experimental protocols.

The Indole Nucleus: A Privileged Scaffold in Drug Discovery

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of biologically active molecules.[1][4] Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, make it an ideal pharmacophore for interacting with diverse biological targets.[3] This versatility has led to the development of numerous indole-containing drugs with applications ranging from anticancer and anti-inflammatory to antimicrobial and antiviral agents.[1][5] The strategic functionalization of the indole core allows for the fine-tuning of its pharmacological profile, leading to the discovery of novel therapeutic agents with enhanced potency and selectivity.

Synthetic Strategies for 4-Nitrovinyl Indole Derivatives

Synthesis of the 4-Nitroindole Core

A key challenge in the synthesis of these derivatives is the regioselective nitration of the indole ring. The Bartoli indole synthesis offers a robust method for the preparation of 7-substituted indoles and can be adapted for the synthesis of 4-nitroindoles from ortho-substituted nitroarenes and vinyl Grignard reagents.[6]

Conceptual Synthetic Pathway for 4-Nitroindole:

G cluster_0 Bartoli Indole Synthesis Adaptation ortho_nitroaniline ortho-Nitrotoluene intermediate Nitrosoarene Intermediate ortho_nitroaniline->intermediate 1. Grignard Addition 2. Decomposition vinyl_grignard Vinyl Grignard Reagent vinyl_grignard->intermediate 4_nitroindole 4-Nitroindole intermediate->4_nitroindole [3,3]-Sigmatropic Rearrangement & Cyclization

Caption: Proposed adaptation of the Bartoli indole synthesis for 4-nitroindole.

Another approach involves the direct nitration of the indole ring. However, this often leads to a mixture of isomers, with the 3-nitroindole being a major product.[7] Therefore, protecting the C3 position prior to nitration is a crucial step to achieve the desired 4-nitro substitution.

Introduction of the 3-Vinyl Group

Once the 4-nitroindole core is synthesized, the vinyl group can be introduced at the C3 position through various methods. One common approach is the Wittig reaction, where a phosphonium ylide derived from a vinylphosphonium salt reacts with a 3-formyl-4-nitroindole.

Experimental Protocol: Wittig Reaction for 3-Vinyl Indole Synthesis

  • Preparation of the Phosphonium Ylide:

    • Suspend vinyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the suspension to 0°C in an ice bath.

    • Add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension while stirring. The formation of a deep red or orange color indicates the generation of the ylide.

    • Allow the reaction mixture to stir at 0°C for 30 minutes.

  • Wittig Reaction:

    • Dissolve 3-formyl-4-nitroindole in anhydrous THF in a separate flask under an inert atmosphere.

    • Slowly add the solution of the phosphonium ylide to the 3-formyl-4-nitroindole solution at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent, such as ethyl acetate or dichloromethane.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 4-nitro-3-vinylindole derivative.

Biological Activities of 4-Nitrovinyl Indole Derivatives

The unique structural features of 4-nitrovinyl indole derivatives, namely the electron-withdrawing nitro group and the conjugated vinyl system, contribute to their diverse biological activities.

Anticancer Activity

Indole derivatives are well-established as potent anticancer agents, targeting various hallmarks of cancer.[3][8] The introduction of a nitro group can enhance the cytotoxic potential of these compounds. For instance, 5-nitroindole derivatives have been shown to act as c-Myc G-quadruplex binders, leading to the downregulation of c-Myc expression and cell cycle arrest in cancer cells.[9][10] These compounds can also increase the intracellular concentration of reactive oxygen species (ROS), further contributing to their anticancer effects.[9][10]

The vinyl group at the C3 position can be considered a Michael acceptor, making the molecule susceptible to nucleophilic attack by biological macromolecules, such as cysteine residues in proteins. This reactivity can lead to the irreversible inhibition of key enzymes involved in cancer cell proliferation and survival.

Proposed Mechanism of Anticancer Action:

G cluster_0 Cellular Effects of 4-Nitrovinyl Indole Derivatives Compound 4-Nitrovinyl Indole Derivative ROS Increased ROS Production Compound->ROS G4 G-Quadruplex Binding (c-Myc Downregulation) Compound->G4 Enzyme Enzyme Inhibition (Michael Addition) Compound->Enzyme Apoptosis Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest G4->CellCycleArrest Enzyme->Apoptosis CellCycleArrest->Apoptosis

Caption: Potential anticancer mechanisms of 4-nitrovinyl indole derivatives.

Experimental Protocol: In Vitro Anticancer Activity Evaluation (MTT Assay)

  • Cell Culture:

    • Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding:

    • Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer or an automated cell counter.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of the 4-nitrovinyl indole derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in the culture medium.

    • Replace the medium in the 96-well plates with the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration of the compound relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Table 1: Hypothetical Anticancer Activity of 4-Nitrovinyl Indole Derivatives

CompoundCancer Cell LineIC₅₀ (µM)
4-Nitrovinyl Indole AMCF-7 (Breast)5.2
4-Nitrovinyl Indole AA549 (Lung)8.7
4-Nitrovinyl Indole BMCF-7 (Breast)3.8
4-Nitrovinyl Indole BA549 (Lung)6.1
Doxorubicin (Control)MCF-7 (Breast)0.5
Doxorubicin (Control)A549 (Lung)0.8
Antimicrobial Activity

The indole scaffold is a common feature in many natural and synthetic antimicrobial agents.[11] The incorporation of a nitro group can further enhance their antimicrobial properties. The vinyl group can also contribute to the antimicrobial activity through Michael addition reactions with essential microbial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

  • Preparation of Microbial Inoculum:

    • Grow bacterial (e.g., Staphylococcus aureus, Escherichia coli) or fungal (e.g., Candida albicans) strains in appropriate broth medium overnight.

    • Dilute the overnight culture to achieve a standardized inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Preparation:

    • Prepare a stock solution of the 4-nitrovinyl indole derivative in a suitable solvent (e.g., DMSO).

    • Prepare serial twofold dilutions of the compound in a 96-well microtiter plate containing broth medium.

  • Inoculation and Incubation:

    • Add the standardized microbial inoculum to each well of the microtiter plate.

    • Include a positive control (microorganism without compound) and a negative control (broth medium only).

    • Incubate the plates at the optimal growth temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • Visually inspect the plates for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity of 4-Nitrovinyl Indole Derivatives

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
4-Nitrovinyl Indole A16328
4-Nitrovinyl Indole B8164
Ciprofloxacin (Control)10.5N/A
Fluconazole (Control)N/AN/A2
Anti-inflammatory Activity

Indole derivatives have been extensively studied for their anti-inflammatory properties.[12][13] The mechanism of action often involves the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Experimental Workflow for Anti-inflammatory Screening:

G cluster_0 In Vitro Anti-inflammatory Evaluation Compound 4-Nitrovinyl Indole Derivative LPS LPS-Stimulated Macrophages (e.g., RAW 264.7) Compound->LPS COX COX Inhibition Assay Compound->COX NO Nitric Oxide (NO) Production Assay (Griess Reagent) LPS->NO Cytokine Pro-inflammatory Cytokine Measurement (ELISA for TNF-α, IL-6) LPS->Cytokine Result Determination of Anti-inflammatory Potency NO->Result Cytokine->Result COX->Result

Caption: Workflow for assessing the anti-inflammatory activity of 4-nitrovinyl indole derivatives.

Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Cell Culture:

    • Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Treatment:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of the 4-nitrovinyl indole derivative for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response. Include a control group without LPS stimulation.

    • Incubate the plates for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the concentration of nitrite (a stable product of NO) using a sodium nitrite standard curve.

  • Data Analysis:

    • Calculate the percentage of NO inhibition for each concentration of the compound compared to the LPS-stimulated control.

    • Determine the IC₅₀ value for NO inhibition.

Structure-Activity Relationship (SAR) Insights

While extensive SAR studies on 4-nitrovinyl indole derivatives are yet to be published, some general trends can be inferred from related indole compounds:

  • Position of the Nitro Group: The placement of the electron-withdrawing nitro group at the C4 position is expected to significantly influence the electronic properties of the indole ring and its interaction with biological targets.

  • Substitution on the Vinyl Group: The nature of substituents on the vinyl moiety can modulate the Michael acceptor reactivity and steric hindrance, thereby affecting the compound's potency and selectivity.

  • Substitution on the Indole Nitrogen: Alkylation or arylation of the indole nitrogen can impact the compound's lipophilicity and its ability to form hydrogen bonds, which can be crucial for target binding.

Future Directions and Conclusion

4-Nitrovinyl indole derivatives represent a promising and underexplored area of medicinal chemistry. The convergence of the privileged indole scaffold with the electronically distinct nitro and vinyl functionalities offers a unique platform for the design of novel therapeutic agents. This technical guide has provided a comprehensive overview of their potential synthesis, biological activities, and the experimental methodologies required for their evaluation.

Future research should focus on the synthesis of a diverse library of 4-nitrovinyl indole derivatives and a systematic investigation of their structure-activity relationships. Elucidating their precise mechanisms of action against various diseases will be crucial for their further development as clinical candidates. The insights and protocols presented herein aim to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.

References

  • Synthesis and Biological Evaluation of Novel Synthetic Indolone Derivatives as Anti-Tumor Agents Targeting p53-MDM2 and p53-MDMX. MDPI. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. [Link]

  • Synthesis, Biological Evaluation and Molecular Docking of Novel Indole-Aminoquinazoline Hybrids for Anticancer Properties. MDPI. [Link]

  • Synthesis and Evaluation of Antimicrobial Activity of N-Substituted Indole Derivatives and Molecular Docking Studies. Bentham Science. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. [Link]

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  • Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. MDPI. [Link]

  • Bartoli indole synthesis. Wikipedia. [Link]

  • Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators. MDPI. [Link]

  • Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice. ResearchGate. [Link]

  • Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. NIH. [Link]

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  • Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Publishing. [Link]

  • Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro. Maynooth University Research Archive Library. [Link]

  • Screening of anti-inflammatory and analgesic activities of Nyctanthes arbor-tristis Linn. ResearchGate. [Link]

  • Indole synthesis. Organic Chemistry Portal. [Link]

  • Development of Novel Indole Molecules for the Screening of Anti-Inflammatory Activity. Journal of Young Pharmacists. [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. PubMed Central. [Link]

  • Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. [Link]

  • Novel C3-Methylene-Bridged Indole Derivatives with and without Substituents at N1: The Influence of Substituents on Their Hemolytic, Cytoprotective, and Antimicrobial Activity. PubMed Central. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 4-(2-Nitrovinyl)-1H-indole from Indole-4-carboxaldehyde: An Application Note and Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis of 4-(2-nitrovinyl)-1H-indole, a valuable building block in medicinal chemistry and m...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 4-(2-nitrovinyl)-1H-indole, a valuable building block in medicinal chemistry and materials science. The synthesis is achieved through a Henry reaction, also known as a nitroaldol reaction, between indole-4-carboxaldehyde and nitromethane. This application note details the underlying chemical principles, a step-by-step experimental protocol, safety considerations, and expected outcomes, including characterization data. The aim is to equip researchers with the necessary information to successfully and safely perform this synthesis in a laboratory setting.

Introduction

Indole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous natural products and pharmacologically active molecules. The introduction of a nitrovinyl group onto the indole scaffold, as in 4-(2-nitrovinyl)-1H-indole, provides a versatile synthetic handle for further functionalization. The electron-withdrawing nature of the nitro group and the reactivity of the vinyl system make it a valuable precursor for the synthesis of a wide range of more complex indole-based compounds, including potential drug candidates and functional materials.[1] The synthesis of 4-(2-nitrovinyl)-1H-indole is typically accomplished via the Henry reaction, a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[2]

Reaction Mechanism and Scientific Rationale

The synthesis of 4-(2-nitrovinyl)-1H-indole from indole-4-carboxaldehyde and nitromethane proceeds through a two-step sequence within a one-pot reaction: a base-catalyzed nitroaldol (Henry) reaction followed by dehydration.

Step 1: Nitroaldol Addition

The reaction is initiated by a base, which deprotonates the α-carbon of nitromethane to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of indole-4-carboxaldehyde. Subsequent protonation of the resulting alkoxide yields a β-nitro alcohol intermediate.

Step 2: Dehydration

Under the reaction conditions, the β-nitro alcohol intermediate readily undergoes dehydration to form the final product, 4-(2-nitrovinyl)-1H-indole. This elimination is often favored by the formation of a conjugated system.

The choice of base is critical and can influence the reaction rate and yield. While a variety of bases can be used, including alkali metal hydroxides and alkoxides, organic bases such as primary amines are often employed to catalyze the reaction effectively.[3]

Experimental Protocol

This protocol is adapted from general procedures for the Henry reaction of aromatic aldehydes.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )PuritySupplierNotes
Indole-4-carboxaldehydeC₉H₇NO145.16≥97%e.g., Sigma-Aldrich-
NitromethaneCH₃NO₂61.04≥96%e.g., Sigma-AldrichWarning: Flammable and toxic.
Ammonium AcetateC₂H₇NO₂77.08≥98%e.g., Sigma-AldrichActs as a catalyst.
Glacial Acetic AcidC₂H₄O₂60.05≥99.7%e.g., Sigma-AldrichSolvent.
EthanolC₂H₆O46.07≥99.5%e.g., Sigma-AldrichFor recrystallization.
Deionized WaterH₂O18.02--For workup.
Equipment
  • Round-bottom flask (50 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Filter paper

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Rotary evaporator

  • Melting point apparatus

  • Fume hood

Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, add indole-4-carboxaldehyde (1.45 g, 10 mmol) and ammonium acetate (0.77 g, 10 mmol).

  • Addition of Reagents: To the flask, add nitromethane (10 mL) and glacial acetic acid (20 mL).

  • Reaction: Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 2-4 hours.

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (100 mL) with stirring. A yellow to orange precipitate of 4-(2-nitrovinyl)-1H-indole should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (3 x 20 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield a yellow to orange crystalline solid.[1]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Indole-4-carboxaldehyde B Ammonium Acetate C Nitromethane D Glacial Acetic Acid E Heat to Reflux (2-4h) D->E Combine in Flask F Monitor by TLC E->F G Cool to RT F->G Reaction Complete H Pour into Ice-Water G->H I Vacuum Filtration H->I J Wash with Water I->J K Recrystallize from Ethanol J->K Crude Product L Pure 4-(2-Nitrovinyl)-1H-indole K->L

Figure 1: Experimental workflow for the synthesis of 4-(2-nitrovinyl)-1H-indole.

Expected Results

The synthesis should yield 4-(2-nitrovinyl)-1H-indole as a yellow to orange crystalline solid.[1] The expected yield is typically in the range of 70-85%, depending on the reaction conditions and purity of the starting materials.

Characterization Data
  • Appearance: Yellow to orange solid[1]

  • Molecular Formula: C₁₀H₈N₂O₂[4]

  • Molecular Weight: 188.18 g/mol [4]

  • Melting Point: The melting point of the purified product should be determined and compared with literature values if available.

  • Spectroscopic Data:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the vinyl protons, and the NH proton of the indole. Aromatic and hetero-aromatic protons of the indole skeleton typically appear between δ 6.5 and 7.8 ppm.[5]

    • ¹³C NMR: The carbon NMR spectrum should show the corresponding signals for all ten carbon atoms in the molecule.[5]

    • IR (KBr, cm⁻¹): The infrared spectrum will likely show characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic and vinyl groups, C=C stretching of the aromatic ring and vinyl group, and strong asymmetric and symmetric stretching of the nitro group (typically around 1520 and 1340 cm⁻¹).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst- Low reaction temperature- Insufficient reaction time- Use fresh ammonium acetate.- Ensure the reaction mixture is refluxing.- Extend the reaction time and monitor by TLC.
Formation of byproducts - Prolonged heating leading to decomposition- Impure starting materials- Optimize the reaction time by careful TLC monitoring.- Use purified starting materials.
Difficulty in crystallization - Presence of impurities- Repeat the recrystallization process.- Try a different recrystallization solvent or solvent system (e.g., ethanol/water).- Purify the crude product by column chromatography on silica gel if recrystallization fails.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.

  • Nitromethane: Nitromethane is flammable, toxic upon inhalation and ingestion, and can be explosive. Handle with extreme care and avoid contact with heat, sparks, and open flames.[6]

  • Indole-4-carboxaldehyde: May cause skin and eye irritation. Avoid inhalation of dust.[7]

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Use with caution.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Conclusion

The Henry reaction provides an efficient and straightforward method for the synthesis of 4-(2-nitrovinyl)-1H-indole from readily available starting materials. The resulting product is a versatile intermediate for the development of novel indole-based compounds with potential applications in drug discovery and materials science. By following the detailed protocol and adhering to the safety guidelines outlined in this document, researchers can reliably synthesize this valuable compound.

References

  • MySkinRecipes. 4-(2-Nitrovinyl)-1H-Indole. [Link]

  • National Center for Biotechnology Information. Bio-informed synthesis of marine-sourced indole derivatives: suppressing gram-negative bacteria biofilm and virulence. [Link]

  • MDPI. Pyridine Compounds with Antimicrobial and Antiviral Activities. [Link]

  • RSC Publishing. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction. [Link]

  • Acta Scientific. Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. [Link]

  • MDPI. Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates. [Link]

  • MDPI. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. [Link]

  • Carl ROTH. Safety Data Sheet: Nitromethane. [Link]

  • Wikipedia. Henry reaction. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Tryptamine

A Researcher's Guide to the Reduction of 4-(2-Nitrovinyl)-1H-indole Abstract This comprehensive guide provides detailed application notes and validated protocols for the chemical reduction of 4-(2-nitrovinyl)-1H-indole t...

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to the Reduction of 4-(2-Nitrovinyl)-1H-indole

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the chemical reduction of 4-(2-nitrovinyl)-1H-indole to produce 4-tryptamine, a valuable precursor for numerous neuropharmacological agents and a critical tool in drug discovery and development.[1] This document explores the mechanistic underpinnings of this transformation, offers step-by-step experimental procedures for various established reduction methodologies, and provides expert insights into process optimization, troubleshooting, and product validation. The protocols detailed herein are designed to be self-validating, ensuring reproducibility and high fidelity for researchers, scientists, and professionals in the field of drug development.

Introduction: The Significance of 4-Tryptamine

Tryptamine and its derivatives are fundamental scaffolds in neurobiology and medicinal chemistry, with 5-hydroxytryptamine (serotonin) being a primary neurotransmitter.[1] The strategic placement of functional groups on the indole ring system allows for the modulation of pharmacological activity, making substituted tryptamines a focal point of research. 4-substituted tryptamines, in particular, are of significant interest for their potential interactions with serotonergic receptors. The synthesis of the parent compound, 4-tryptamine, is a critical step, providing a versatile platform for further chemical elaboration.

The synthetic route commencing from 4-indolecarboxaldehyde, via a Henry reaction to form 4-(2-nitrovinyl)-1H-indole, followed by reduction, is a common and effective strategy.[2] This document focuses on the pivotal final step: the reduction of the nitrovinyl moiety to the corresponding primary amine.

Mechanistic Overview: From Nitrovinyl to Aminoethyl

The conversion of a 2-nitrovinyl group to a 2-aminoethyl group is a multi-step reduction. The process generally involves the initial reduction of the carbon-carbon double bond to yield a nitroalkane, followed by the reduction of the nitro group to the amine.

The choice of reducing agent is critical and dictates the reaction conditions and potential side reactions. The most common and powerful reagents for this transformation are metal hydrides, such as Lithium Aluminum Hydride (LiAlH₄), and catalytic hydrogenation.

Below is a generalized workflow for the synthesis:

G cluster_0 Synthesis Pathway 4-Indolecarboxaldehyde 4-Indolecarboxaldehyde 4-(2-Nitrovinyl)-1H-indole 4-(2-Nitrovinyl)-1H-indole 4-Indolecarboxaldehyde->4-(2-Nitrovinyl)-1H-indole Henry Reaction (Nitromethane, Base) 4-Tryptamine 4-Tryptamine 4-(2-Nitrovinyl)-1H-indole->4-Tryptamine Reduction (e.g., LiAlH4, H2/Pd-C)

Caption: General synthetic route to 4-Tryptamine.

Experimental Protocols: Methods for Reduction

This section details two primary, field-proven protocols for the reduction of 4-(2-nitrovinyl)-1H-indole. Safety is paramount; these procedures should only be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Lithium Aluminum Hydride (LiAlH₄) Reduction

LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide range of functional groups, including nitroalkenes.[3] Its high reactivity necessitates the use of anhydrous solvents and an inert atmosphere. This method is often favored for its high yields and reliability on a laboratory scale.[2]

Materials:

  • 4-(2-Nitrovinyl)-1H-indole (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (3.0-4.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous 1,4-Dioxane (optional co-solvent)[2]

  • Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

  • Deionized water

  • 15% aqueous Sodium Hydroxide (NaOH) solution

  • Toluene or Dichloromethane (for extraction)

  • Hydrochloric acid (HCl) in isopropanol (for salt formation)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen/argon line.

Procedure:

  • Inert Atmosphere Setup: Assemble the glassware and flame-dry under vacuum or with a heat gun. Allow to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent Preparation: In the reaction flask, suspend LiAlH₄ (3.0-4.0 eq) in anhydrous THF under a positive pressure of inert gas. Stir the suspension.

  • Substrate Addition: Dissolve 4-(2-nitrovinyl)-1H-indole (1.0 eq) in a minimum amount of anhydrous THF. Transfer this solution to a dropping funnel and add it dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the initial exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and slowly heat the reaction mixture to reflux. Maintain reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add deionized water (X mL), followed by 15% aqueous NaOH (X mL), and then deionized water again (3X mL), where X is the number of grams of LiAlH₄ used. This sequential addition is crucial for quenching the excess LiAlH₄ and precipitating aluminum salts in a granular, easily filterable form.

  • Filtration and Extraction: Stir the resulting slurry at room temperature for 30 minutes, then filter it through a pad of Celite®. Wash the filter cake thoroughly with THF or another suitable solvent. Combine the filtrate and washes.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude 4-tryptamine can be purified by column chromatography on silica gel or by crystallization. For long-term storage, it is often converted to a stable salt, such as the hydrochloride or fumarate.

Expert Insights:

  • Causality: The use of excess LiAlH₄ ensures the complete reduction of both the alkene and the nitro group. Refluxing in THF provides the necessary energy to drive the reaction to completion.[2]

  • Trustworthiness: The Fieser work-up is a reliable method to manage the often-problematic quenching of LiAlH₄ reactions, leading to better recovery of the product. The progress of the reaction should be diligently monitored by TLC to avoid over- or under-reaction.

Protocol 2: Catalytic Hydrogenation

Catalytic hydrogenation is a cleaner, often safer alternative to metal hydride reductions, particularly amenable to larger-scale synthesis. It involves the use of hydrogen gas and a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel.[3]

Materials:

  • 4-(2-Nitrovinyl)-1H-indole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (5-10 mol%)

  • Ethanol or Ethyl Acetate

  • Hydrogen gas (H₂) source

  • Parr hydrogenator or a balloon hydrogenation setup

  • Celite®

Procedure:

  • Reaction Setup: To a hydrogenation flask, add 4-(2-nitrovinyl)-1H-indole and the solvent (Ethanol or Ethyl Acetate).

  • Catalyst Addition: Carefully add the Pd/C catalyst. Caution: Pd/C can be pyrophoric and should be handled with care, preferably wetted with solvent.

  • Hydrogenation: Secure the flask to the hydrogenation apparatus. Purge the system with nitrogen or argon, then introduce hydrogen gas to the desired pressure (typically 1-4 atm).

  • Reaction: Stir the mixture vigorously to ensure good contact between the substrate, catalyst, and hydrogen. The reaction is typically run at room temperature for 12-24 hours. Monitor the uptake of hydrogen and/or analyze aliquots by TLC.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the pad with the reaction solvent. Caution: The catalyst on the filter paper may be pyrophoric upon drying; quench it safely with water.

  • Purification: Remove the solvent under reduced pressure. The resulting crude 4-tryptamine can be purified as described in Protocol 1.

Expert Insights:

  • Causality: The palladium catalyst facilitates the addition of molecular hydrogen across the double bond and the reduction of the nitro group.[4] This method is generally chemoselective and avoids the use of harsh, pyrophoric reagents.

  • Trustworthiness: Monitoring hydrogen uptake provides a direct measure of reaction progress. Complete removal of the heterogeneous catalyst is essential for product purity.

Comparative Data and Yields

The choice of reduction method can impact reaction time, yield, and purity. The following table summarizes typical outcomes for the described protocols.

ParameterLiAlH₄ ReductionCatalytic Hydrogenation (Pd/C)Milder Alternative (NaBH₄/Ni(OAc)₂)[5]
Typical Yield 70-90%65-85%60-80%
Reaction Time 4-8 hours12-24 hours2-4 hours
Conditions Reflux in anhydrous THFRoom temp, 1-4 atm H₂Room temp
Key Advantages High reactivity, reliableScalable, safer reagentsMild conditions, avoids LiAlH₄
Key Disadvantages Hazardous reagent, requires anhydrous conditionsRequires specialized equipment, pyrophoric catalystMay require optimization, potential for side products

Product Validation and Characterization

The identity and purity of the synthesized 4-tryptamine must be confirmed through analytical techniques.

  • Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

  • Melting Point: Comparison with literature values for the freebase or a specific salt.

Conclusion

The reduction of 4-(2-nitrovinyl)-1H-indole is a robust and reliable method for the synthesis of 4-tryptamine. Both Lithium Aluminum Hydride reduction and catalytic hydrogenation represent effective protocols, each with distinct advantages and considerations. The choice of method will depend on the scale of the synthesis, available equipment, and safety infrastructure. By following the detailed protocols and expert insights provided in this guide, researchers can confidently and efficiently produce high-purity 4-tryptamine for downstream applications in drug discovery and development.

References

  • Reduction of Nitrostyrenes with Red-Al (Vitride). designer-drug.com.
  • Synthesis of 4-, 5-, 6-, and 7-Azidotryptamines.
  • Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journals Online (ThaiJO). [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • Method for producing tryptamine derivatives.
  • Catalytic Hydrogenation Reaction. AZoM. [Link]

Sources

Method

Application Note: Synthesis of 4-(2-Aminoethyl)-1H-indole via Nitrovinyl Intermediate

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 4-(2-aminoethyl)-1H-indole (4-substituted tryptamine) utilizing the nitrovinyl intermediat...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the synthesis of 4-(2-aminoethyl)-1H-indole (4-substituted tryptamine) utilizing the nitrovinyl intermediate pathway.

This route is particularly valuable when the standard oxalyl chloride (Speeter-Anthony) route is chemically unviable due to specific functional group sensitivities or when avoiding the use of oxalyl chloride is preferred.

Abstract & Strategic Rationale

The 4-substituted indole scaffold is a privileged structure in medicinal chemistry, serving as the core for psilocybin analogs and selective 5-HT receptor modulators. While 3-substituted tryptamines are ubiquitous, accessing the 4-position requires specific regiochemical control.

This protocol details the Henry Reaction (Nitroaldol Condensation) followed by Hydride Reduction . This two-step sequence converts 4-formylindole into the target tryptamine.

  • Step 1: Condensation of 4-formylindole with nitromethane to yield the conjugated 4-(2-nitrovinyl)-1H-indole .

  • Step 2: Exhaustive reduction of the nitrovinyl moiety to the ethylamine side chain using Lithium Aluminum Hydride (LiAlH4).

Key Advantages of this Route:

  • Crystallinity: The nitrovinyl intermediate typically crystallizes readily, acting as a self-purifying "choke point" that removes impurities before the final reduction.

  • Atom Economy: Utilizes nitromethane as both solvent and reagent in the first step.

  • Scalability: Avoids the cryogenic conditions often required for lithiation strategies.

Reaction Pathway & Mechanism

The synthesis proceeds through a dehydration-driven equilibrium shift in the Henry reaction, followed by a multi-stage reduction.

ReactionPathway Start 4-Formylindole (C9H7NO) Inter 4-(2-Nitrovinyl)-1H-indole (Bright Orange Solid) Start->Inter Henry Condensation (-H2O) Reagent1 Nitromethane NH4OAc (cat.) Reagent1->Inter Product 4-(2-Aminoethyl)-1H-indole (Target Tryptamine) Inter->Product Hydride Reduction (6e- reduction) Reagent2 LiAlH4 / THF Reflux Reagent2->Product

Figure 1: Synthetic workflow from aldehyde precursor to tryptamine product.

Experimental Protocols

Step 1: Preparation of 4-(2-Nitrovinyl)-1H-indole

Reaction Type: Henry Condensation (Nitroaldol) Critical Parameter: Removal of water to drive the equilibrium toward the alkene.

Materials
ReagentEquiv.Role
4-Formylindole 1.0Limiting Reagent
Nitromethane 10-20 volReagent & Solvent
Ammonium Acetate 0.2 - 0.5Catalyst
Dichloromethane N/AWash Solvent
Protocol
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 4-formylindole (10.0 mmol) and ammonium acetate (2.0 mmol) to the flask.

  • Solvent: Add nitromethane (approx. 10 mL per gram of indole). Note: Nitromethane acts as the solvent.

  • Reaction: Heat the mixture to varying reflux (approx. 101 °C). The solution will darken, typically turning deep red or orange.

  • Monitoring: Monitor by TLC (Silica, DCM:MeOH 95:5). The starting aldehyde (Rf ~0.5) should disappear, replaced by a highly fluorescent (UV 254/366) yellow/orange spot of the nitrovinyl product (Rf ~0.7).

    • Timeframe: Typically 1–3 hours. Do not extend unnecessarily to avoid polymerization.

  • Workup: Remove excess nitromethane under reduced pressure (rotary evaporator) to yield a dark orange/red solid residue.

  • Purification:

    • Dissolve the residue in a minimum amount of hot isopropanol (IPA) or ethanol.

    • Allow to cool slowly to room temperature, then refrigerate (4 °C).

    • Filtration: Collect the bright orange needles by vacuum filtration.

    • Wash: Wash the filter cake with cold IPA/hexane (1:1).

  • Yield Expectation: 75–85%.

    • Characterization: 1H NMR will show large coupling constants (J ~13-14 Hz) for the vinyl protons, characteristic of the trans-isomer.

Step 2: Reduction to 4-(2-Aminoethyl)-1H-indole

Reaction Type: Hydride Reduction Safety Warning: LiAlH4 is pyrophoric. Reacts violently with water. Use anhydrous solvents and inert atmosphere (N2 or Ar).

Materials
ReagentEquiv.Role
4-(2-Nitrovinyl)-1H-indole 1.0Substrate
LiAlH4 (2.0M in THF) 4.0 - 6.0Reductant (Excess required)
Anhydrous THF 20-30 volSolvent
Glauber's Salt (Na2SO4·10H2O) N/AQuenching Agent (Alternative to Fieser)
Protocol
  • Preparation of Hydride: In a dry 2-neck flask under inert atmosphere, add LiAlH4 (pellets or solution, 6.0 equiv) to anhydrous THF . Cool to 0 °C in an ice bath.

  • Addition: Dissolve the 4-(2-nitrovinyl)-1H-indole from Step 1 in anhydrous THF. Add this solution dropwise to the LiAlH4 suspension.

    • Observation: Evolution of H2 gas and a color change (often from orange to grey/green) will occur.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (66 °C).

    • Duration: Reflux for 4–6 hours. This aggressive condition is necessary to fully reduce the intermediate hydroxylamine to the primary amine.

  • Quenching (Fieser Method):

    • Cool the mixture to 0 °C.

    • Very slowly add Water (1 mL per g LiAlH4).

    • Add 15% NaOH solution (1 mL per g LiAlH4).

    • Add Water (3 mL per g LiAlH4).

    • Stir vigorously until the aluminum salts form a granular white/grey precipitate.

  • Isolation:

    • Filter off the aluminum salts through a pad of Celite. Wash the pad with THF.

    • Concentrate the filtrate under vacuum to obtain the crude amine oil.

  • Purification (Acid-Base Extraction):

    • Dissolve crude oil in DCM.

    • Extract with 1M HCl (aqueous). The amine moves to the aqueous layer; non-basic impurities stay in DCM.

    • Basify the aqueous layer to pH >12 using 2M NaOH.

    • Extract the cloudy aqueous mixture with DCM (3x).

    • Dry combined organics over MgSO4, filter, and concentrate.

  • Final Product: The freebase is often an oil or low-melting solid. It can be converted to the fumarate or hydrochloride salt for stability.

Analytical Validation (Self-Validating Metrics)

CheckpointObservationInterpretation
Step 1 TLC Disappearance of Aldehyde (Rf ~0.5)Reaction completion.
Step 1 Visual Bright Orange/Red CrystalsFormation of conjugated nitro-alkene system.
Step 2 Quench White granular precipitateSuccessful destruction of aluminum complex; easy filtration implies good workup.
Step 2 pH Check Product soluble in acid, insoluble in baseConfirms presence of basic amine nitrogen.

Troubleshooting & Optimization

Troubleshooting Problem1 Step 1: Low Yield / Tarring Solution1 Reduce Temp to 80°C or Use Microwave (10 min) Problem1->Solution1 Problem2 Step 2: Incomplete Reduction (Hydroxylamine impurity) Solution2 Increase Reflux Time Ensure Excess LiAlH4 Problem2->Solution2

Figure 2: Decision tree for common synthetic issues.

Expert Insight: If the Henry reaction (Step 1) yields a "gummy" solid that is difficult to crystallize, it often indicates polymerization of the nitroalkene. To prevent this, ensure the reaction is stopped immediately upon consumption of the aldehyde. Using a catalytic amount of ethylenediamine diacetate (EDDA) instead of ammonium acetate can sometimes provide cleaner profiles for sensitive indoles.

References

  • Application of Henry Reaction for Tryptamine Synthesis

    • Source: National Institutes of Health (NIH) / PMC.
    • Context: Describes the synthesis of substituted tryptamines using the nitrovinyl route when oxalyl chloride failed.
    • Link:

  • General Indole-Carbaldehyde to Tryptamine Protocol

    • Source: Royal Society of Chemistry (RSC).
    • Context: Foundational work on condensing indole-2-carbaldehydes with nitromethane and subsequent LAH reduction.
    • Link:[1]

  • Nitrovinyl Indole Characterization

    • Source: ResearchGate.[2][3][4]

    • Context: Structural analysis and synthesis of (E)-2-(2'-nitrovinyl)indoles, confirming the trans-selectivity of the Henry reaction.
    • Link:

  • Alternative 4-Substituted Tryptamine Synthesis (Oxalyl Chloride Route)

    • Source: N
    • Context: Provides comparative context for 4-substituted indole synthesis.
    • Link:

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Nitrovinyl Indoles

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Strategic Importance of 4-Nitrovinyl Indoles in Modern Drug Discovery The indole scaffold is a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of 4-Nitrovinyl Indoles in Modern Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds, including notable drugs such as the anti-migraine agent Sumatriptan and the anti-cancer drug Vincristine. The introduction of a nitrovinyl group at the 4-position of the indole ring creates a highly versatile pharmacophore. This moiety acts as a potent Michael acceptor, capable of forming covalent bonds with nucleophilic residues in biological targets, a mechanism leveraged in the design of targeted covalent inhibitors. Furthermore, the nitro group can be readily transformed into other functional groups, such as amines, providing a gateway to a diverse range of novel indole derivatives. Consequently, 4-nitrovinyl indoles are valuable intermediates in the synthesis of new therapeutic agents, from anticancer to antimicrobial compounds.[1]

Traditional synthetic routes to these compounds often involve lengthy reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field. Microwave irradiation provides rapid, uniform heating of the reaction mixture, leading to dramatic reductions in reaction times, often from hours to minutes, and significant improvements in product yields and purity. This application note provides a comprehensive guide to the efficient synthesis of 4-nitrovinyl indoles using a microwave-assisted Henry (nitroaldol) reaction, offering field-proven insights and detailed protocols for immediate application in the research and development laboratory.

Reaction Overview: The Microwave-Assisted Henry Reaction

The synthesis of 4-nitrovinyl indoles is achieved through a two-step, one-pot process commencing with the Henry (nitroaldol) reaction. This classic carbon-carbon bond-forming reaction involves the condensation of an aldehyde (indole-4-carbaldehyde) with a nitroalkane (nitromethane) in the presence of a base. The initial product is a β-nitroalcohol, which subsequently undergoes dehydration to yield the desired 4-(2-nitrovinyl)indole. Microwave irradiation significantly accelerates both the initial condensation and the subsequent dehydration step.

Caption: General workflow for the microwave-assisted synthesis of 4-nitrovinyl indole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the microwave-assisted Henry reaction of heteroaromatic aldehydes.

Materials and Reagents
  • Indole-4-carbaldehyde (99% purity)

  • Nitromethane (99% purity)

  • Ammonium acetate (≥98% purity)

  • Ethyl acetate (ACS grade)

  • Hexane (ACS grade)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Microwave synthesizer

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine indole-4-carbaldehyde (1.0 mmol, 145.2 mg), nitromethane (5.0 mmol, 305.2 mg, 5.0 equivalents), and ammonium acetate (0.3 mmol, 23.1 mg, 0.3 equivalents).

    • Expert Insight: Ammonium acetate serves as a convenient in-situ source of ammonia, which acts as the base catalyst for the Henry reaction. Its use often facilitates the direct formation of the nitroalkene by promoting the dehydration of the intermediate nitroalcohol.

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the reaction mixture at a constant temperature of 100°C for 20 minutes with continuous stirring.

    • Expert Insight: The use of a dedicated microwave synthesizer is crucial for safety and reproducibility, allowing for precise temperature and pressure control. The reaction time and temperature provided are optimized starting points; however, slight variations may be necessary depending on the specific microwave unit and the scale of the reaction.

  • Reaction Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 10 mL) followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product, typically a yellow to orange solid, should be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent (e.g., a gradient of 10-30% ethyl acetate in hexane).

    • Expert Insight: Monitoring the purification by thin-layer chromatography (TLC) is recommended. The desired product, 4-(2-nitrovinyl)indole, is a colored compound, which can aid in its visualization during chromatography.

Reaction Mechanism

The microwave-assisted synthesis of 4-nitrovinyl indoles via the Henry reaction proceeds through a well-established, base-catalyzed mechanism.

  • Deprotonation: The reaction is initiated by the deprotonation of nitromethane by a base (in this case, ammonia generated from ammonium acetate) to form a resonance-stabilized nitronate anion.

  • Nucleophilic Addition: The nucleophilic carbon of the nitronate anion attacks the electrophilic carbonyl carbon of indole-4-carbaldehyde, forming a β-nitro alkoxide intermediate.

  • Protonation: The β-nitro alkoxide is protonated by the conjugate acid of the base (the ammonium ion) to yield a β-nitroalcohol intermediate.

  • Dehydration: Under the thermal conditions of the microwave, the β-nitroalcohol readily undergoes base-catalyzed dehydration to form the final product, 4-(2-nitrovinyl)indole, as the thermodynamically stable E-isomer.

Caption: Simplified mechanism of the base-catalyzed Henry reaction.

Results and Discussion

The microwave-assisted protocol typically affords 4-(2-nitrovinyl)indole in good to excellent yields. The product is an intensely colored solid, a characteristic feature of nitrovinyl compounds.

Data Presentation
ParameterTypical Value
Yield 75-90%
Physical Appearance Yellow to orange solid
Melting Point Varies with purity
Reaction Time 20 minutes
Microwave Power Variable (temperature-controlled)
Temperature 100°C
Characterization Data
Analysis Expected Observations
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~12.0 (br s, 1H, indole N-H), ~8.3-8.0 (m, 2H, vinyl protons), ~7.9-7.2 (m, 4H, aromatic protons). The vinyl protons are expected to appear as doublets with a large coupling constant, characteristic of a trans-alkene.
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~140-130 (vinyl carbons), ~138-110 (indole carbons).
FT-IR (KBr, cm⁻¹)ν: ~3400 (N-H stretch), ~1620 (C=C stretch), ~1520 and ~1340 (asymmetric and symmetric NO₂ stretch).
HRMS (ESI) Calculated for C₁₀H₈N₂O₂ [M+H]⁺, expected m/z value consistent with the molecular formula.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no product yield - Insufficient heating (time or temperature)- Inactive catalyst- Poor quality starting materials- Increase microwave irradiation time or temperature incrementally.- Use fresh, high-purity ammonium acetate.- Verify the purity of indole-4-carbaldehyde and nitromethane.
Formation of side products (e.g., polymers) - Excessive heating (time or temperature)- High concentration of reactants- Reduce the reaction temperature or time.- Consider diluting the reaction mixture with a high-boiling, microwave-transparent solvent like toluene or dioxane.
Incomplete dehydration of nitroalcohol intermediate - Insufficient reaction time or temperature- Catalyst deactivation- Increase the reaction time or temperature.- A small amount of acetic anhydride can be added to the reaction mixture to facilitate dehydration.

Conclusion

The microwave-assisted Henry reaction provides a rapid, efficient, and high-yielding pathway for the synthesis of 4-nitrovinyl indoles. This application note offers a robust and reproducible protocol that can be readily implemented in a drug discovery or medicinal chemistry setting. The insights into the reaction mechanism, expected outcomes, and troubleshooting strategies are intended to empower researchers to successfully synthesize these valuable compounds and accelerate their research programs.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (n.d.). PMC. Retrieved February 3, 2026, from [Link]

  • Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. (n.d.). Retrieved February 3, 2026, from [Link]

  • Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. (2022). Acta Scientific Medical Sciences, 6(9), 84–91. [Link]

  • Microwave-assisted synthesis of medicinally relevant indoles. (2011). Current Medicinal Chemistry, 18(4), 615–637. [Link]

  • Henry Reaction (Nitroaldol Reaction). (n.d.). Wikipedia. Retrieved February 3, 2026, from [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of 4-(2-Nitrovinyl)-1H-indole

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-substituted tryptamine derivatives, specifically targeting the reduction of 4-(2-Nitrovinyl)-1H-indole to 4-(2-Aminoeth...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists optimizing the synthesis of 4-substituted tryptamine derivatives, specifically targeting the reduction of 4-(2-Nitrovinyl)-1H-indole to 4-(2-Aminoethyl)-1H-indole .

Executive Summary & Strategic Importance

The reduction of 4-(2-Nitrovinyl)-1H-indole (4-NVI) is a critical gateway step in the synthesis of 4-substituted tryptamines, a chemical class containing high-value serotonergic ligands and psilocybin analogs. While hydride reagents (e.g., LiAlH₄) offer reliability on a milligram scale, they are hazardous and atom-inefficient for scale-up.

Catalytic Hydrogenation offers a scalable, greener alternative but presents three specific chemoselectivity challenges:

  • Indole Ring Integrity: Preventing the reduction of the C2-C3 double bond or the benzene ring.

  • Oligomerization: The nitrovinyl moiety is prone to Michael-type polymerizations or dimerization to bis-indoles.

  • Catalyst Poisoning: The resulting primary amine can strongly adsorb to the catalyst surface, halting turnover.

This guide details two optimized protocols: a High-Pressure Heterogeneous Method (Pd/C) for scale-up and a Catalytic Transfer Hydrogenation (CTH) method for bench-scale optimization.

Mechanistic Insight & Reaction Pathway[1]

Understanding the stepwise reduction is vital for troubleshooting. The reduction of a conjugated nitroalkene does not occur in a single step; it cascades through reactive intermediates.

The Reduction Cascade

The reaction proceeds through the saturation of the alkene followed by the reduction of the nitro group, or via an oxime intermediate.

ReductionPathway Figure 1: Mechanistic Pathway of Nitrovinyl Indole Hydrogenation Start 4-(2-Nitrovinyl)indole (Substrate) Nitroalkane 4-(2-Nitroethyl)indole (Intermediate A) Start->Nitroalkane H2 / Pd (Fast) Oxime Indole-4-acetaldoxime (Intermediate B) Nitroalkane->Oxime Partial Red. Imine Indole-4-ethylamine Imine (Transient) Oxime->Imine H2 Product 4-(2-Aminoethyl)-1H-indole (Target Amine) Imine->Product H2 SideProduct Bis-Indole Dimer (Impurity) Imine->SideProduct Condensation with Amine

Figure 1: The reduction pathway highlights the risk of dimer formation at the imine stage.

Critical Control Points[2]
  • The Imine Trap: The transient imine can react with the already formed amine product to form a secondary amine (dimer). Solution: High H₂ pressure or acidic additives to protonate the amine immediately.

  • Nitroalkene Polymerization: 4-NVI is an electron-deficient alkene. Basic conditions can trigger polymerization. Solution: Maintain neutral or slightly acidic pH.

Protocol A: Heterogeneous Catalysis (Pd/C)

Best for: Scale-up (>1g), Process Development, High Throughput.

Reagents & Equipment
  • Substrate: 4-(2-Nitrovinyl)-1H-indole (Recrystallized, purity >98%).

  • Catalyst: 10% Palladium on Carbon (Pd/C), Type roughly 50% water wet (e.g., Degussa type).

  • Solvent: Methanol (MeOH) or Ethanol (EtOH). Note: Methanol often provides faster kinetics.

  • Additive: Acetic Acid (AcOH) or HCl (1.25 M in MeOH).

  • Equipment: Parr Hydrogenator or high-pressure autoclave (rated for 100 psi).

Step-by-Step Methodology

Step 1: Catalyst Loading (Inert Atmosphere)

  • Safety: Dry Pd/C is pyrophoric. Always handle wet or under Argon/Nitrogen.

  • Charge the reaction vessel with 10% Pd/C (10-20 wt% loading relative to substrate).

  • Example: For 1.0 g of indole, use 0.1 g - 0.2 g of catalyst.

Step 2: Substrate Solubilization

  • Dissolve 1.0 eq of 4-NVI in Methanol (concentration ~0.1 M).

  • Crucial Additive: Add 2.0 - 3.0 eq of Acetic Acid .

    • Why? The acid protonates the resulting amine, preventing it from poisoning the catalyst and inhibiting the condensation reaction that leads to dimers.

Step 3: Hydrogenation

  • Seal the reactor and purge with Nitrogen (3x) followed by Hydrogen (3x).

  • Pressurize to 40–60 psi (3–4 bar) .

  • Agitate vigorously (1000+ RPM) at Room Temperature (20–25°C) .

    • Note: Heating is rarely required and increases the risk of indole ring reduction.

  • Monitor H₂ uptake. Reaction is typically complete in 2–6 hours.

Step 4: Workup

  • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

  • Concentrate the filtrate to remove solvent and acetic acid.

  • Basification: Dissolve the residue in water, cool to 0°C, and basify with 10% NaOH or NH₄OH to pH ~10 to liberate the free base.

  • Extract with DCM or EtOAc. Dry over Na₂SO₄ and concentrate.

Data Specifications (Protocol A)
ParameterSpecificationNotes
Pressure 40 - 60 psiLower pressure may stall at the hydroxylamine stage.
Temperature 20 - 25°C>40°C increases over-reduction risks.
Solvent MeOH > EtOHHigher H₂ solubility in MeOH.
Yield Target 75 - 85%Losses primarily due to workup/dimerization.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Lab scale (<1g), labs without high-pressure equipment, safety-constrained environments.

Concept

Instead of H₂ gas, Ammonium Formate is used as the hydrogen donor.[1] This method is often milder and more selective for nitro-group reduction in the presence of sensitive functionalities.

Step-by-Step Methodology

Step 1: Preparation

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-(2-Nitrovinyl)-1H-indole (1.0 eq) in Methanol (0.05 M).

  • Purge the solution with Nitrogen for 10 minutes.

Step 2: Reagent Addition

  • Add 10% Pd/C (20-30 wt% relative to substrate).

  • Add Ammonium Formate (5.0 - 10.0 eq). Use a large excess as it decomposes.

Step 3: Reaction

  • Stir the mixture at Room Temperature for 30 minutes, then slowly warm to 40–50°C .

  • Observation: Evolution of gas (CO₂ and NH₃) indicates the reaction is proceeding.

  • Monitor via TLC (or LC-MS) every 30 minutes. Reaction is usually fast (1–3 hours).

Step 4: Workup

  • Filter through Celite.

  • The filtrate will contain the formate salt of the amine.

  • Concentrate and perform the standard basification/extraction workup described in Protocol A.

Troubleshooting & Optimization Matrix

SymptomProbable CauseCorrective Action
Reaction Stalls Catalyst PoisoningAdd more acid (AcOH) to the solvent system. Ensure catalyst is not "dead" (check H₂ uptake).
Dimer Formation Low H₂ Pressure / High Conc.Increase H₂ pressure; dilute reaction (0.05 M); increase agitation speed.
Indole Reduction Over-HydrogenationStop reaction immediately upon H₂ uptake plateau. Lower temperature. Switch to PtO₂ (Adams Catalyst) if Pd is too aggressive (rare).
Red/Brown Tar Polymerization of NitrovinylEnsure starting material is pure. Avoid basic conditions during reaction setup.

Safety & Handling

  • 4-(2-Nitrovinyl)-1H-indole: Like many nitroalkenes, it is a potential sternutator and skin irritant. Handle in a fume hood.

  • Palladium on Carbon: Pyrophoric when dry. Never discard dry catalyst into trash cans. Quench with water before disposal.

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded to prevent static discharge.

References

  • Catalytic Hydrogenation of Nitro Compounds: Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.

  • Synthesis of 4-Substituted Tryptamines: Repke, D. B., et al. (1977). "Psilocin analogs. I. Synthesis of 3-[2-(dialkylamino)ethyl]indoles." Journal of Heterocyclic Chemistry, 14(1), 71-74.

  • Transfer Hydrogenation Protocols: Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions."[1] Synthesis, 1988(02), 91-95.

  • General Tryptamine Synthesis (TiHKAL): Shulgin, A., & Shulgin, A. (1997). TiHKAL: The Continuation. Transform Press.

  • Mechanochemical CTH of Nitro Derivatives: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (2019). MDPI.

  • Heterogeneous Catalysis for Indoles: Heterogeneous catalytic hydrogenation of unprotected indoles in water. (2011). NIH.

Sources

Application

Application Note: 4-(2-Nitrovinyl)-1H-indole as a Michael Acceptor

Executive Summary The 4-(2-nitrovinyl)-1H-indole scaffold represents a specialized yet potent electrophilic building block in the synthesis of complex indole alkaloids and pharmaceutical candidates. Unlike its ubiquitous...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 4-(2-nitrovinyl)-1H-indole scaffold represents a specialized yet potent electrophilic building block in the synthesis of complex indole alkaloids and pharmaceutical candidates. Unlike its ubiquitous isomer, 3-(2-nitrovinyl)indole (used for tryptamine synthesis), the 4-isomer provides direct access to C4-functionalized indoles . This substitution pattern is critical for accessing the scaffolds of ergot alkaloids , psilocybin analogs , and pindolol-like beta-blockers .

This guide details the use of 4-(2-nitrovinyl)-1H-indole as a Michael acceptor, focusing on regiocontrol, enantioselective catalysis, and downstream transformation into bioactive amines.

Mechanistic Profiling & Reactivity

To effectively utilize 4-(2-nitrovinyl)-1H-indole, one must understand its electronic duality.

Electronic Structure
  • Electrophilicity: The nitro group (

    
    ) strongly withdraws electron density, activating the vinylic 
    
    
    
    -carbon (relative to the nitro group) for nucleophilic attack.
  • Indole Nucleophilicity: The indole core is naturally nucleophilic at C3. This creates an inherent risk of polymerization or dimerization , where the C3 of one molecule attacks the activated vinyl group of another.

  • Steric Environment: The C4 position is "bay-region" like, situated close to the C3-H and the N1-H. Steric clash can be significant compared to the 5, 6, or 7 positions.

The "Protection" Decision
  • Unprotected (Free N-H): Feasible for rapid, small-scale reactions with highly reactive nucleophiles.

  • Protected (N-Tosyl/N-Boc): Highly Recommended for scale-up. Electron-withdrawing groups (EWG) on the nitrogen dampen the nucleophilicity of the indole C3, preventing self-polymerization and directing reactivity solely to the nitrovinyl Michael acceptor.

Experimental Protocols

Protocol A: Synthesis of the Michael Acceptor

Starting Material: Indole-4-carboxaldehyde. Reaction Type: Henry Reaction (Nitroaldol) followed by Dehydration.[1]

Reagents:

  • Indole-4-carboxaldehyde (1.0 equiv)

  • Nitromethane (10-20 equiv, acts as solvent/reactant)

  • Ammonium Acetate (

    
    , 0.2 equiv)
    
  • Solvent: Nitromethane (or acetic acid for difficult substrates)

Step-by-Step:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve indole-4-carboxaldehyde (e.g., 1.45 g, 10 mmol) in nitromethane (20 mL).

  • Catalyst Addition: Add dry ammonium acetate (154 mg, 2 mmol).

  • Reflux: Heat the mixture to 95–100°C under an argon atmosphere. Monitor by TLC (usually 2–4 hours). The intermediate nitroaldol often dehydrates spontaneously under these conditions to the nitroalkene.

  • Workup: Cool to room temperature. The product often precipitates as yellow/orange needles.

  • Purification: Filter the solid. If no precipitate forms, remove excess nitromethane under reduced pressure and recrystallize the residue from ethanol/hexane.

  • Yield: Typical yields range from 75–90%.

Safety Note: Nitroalkenes are potent sternutators (induce sneezing) and skin irritants. Handle strictly in a fume hood.

Protocol B: Enantioselective Michael Addition

Objective: Addition of a malonate diester to generate a chiral center at the benzylic position. Catalyst: Chiral Thiourea Organocatalyst (Takemoto's Catalyst type).

Reagents:

  • 4-(2-Nitrovinyl)-1H-indole (1.0 equiv)

  • Dimethyl malonate (2.0 equiv)

  • Chiral Thiourea Catalyst (10 mol%)

  • Solvent: Toluene or DCM (anhydrous)

Step-by-Step:

  • Preparation: In a vial, dissolve 4-(2-nitrovinyl)indole (0.5 mmol) and the thiourea catalyst (0.05 mmol) in anhydrous toluene (2.0 mL).

  • Nucleophile Addition: Add dimethyl malonate (1.0 mmol) dropwise at room temperature (or 0°C for higher

    
    ).
    
  • Incubation: Stir for 24–48 hours. Monitor consumption of the yellow nitroalkene by TLC.

  • Quench: Direct filtration through a short silica plug to remove the catalyst.

  • Analysis: Determine conversion by NMR and enantiomeric excess (

    
    ) by chiral HPLC (e.g., Daicel Chiralpak AD-H column).
    
Protocol C: Reduction to 4-Substituted Tryptamines

Objective: Converting the Michael adduct (nitroalkane) into a primary amine.

Reagents:

  • Michael Adduct (from Protocol B)

  • 
     dust (excess) / 
    
    
    
    (aqueous) OR
    
    
    (for complete reduction of esters and nitro)

Procedure (Zn/HCl - Nitro specific):

  • Dissolve the nitroalkane in MeOH.

  • Add concentrated

    
     (caution: exotherm).
    
  • Add activated Zinc dust in portions at 0°C.

  • Stir at RT for 2 hours. Filter zinc, neutralize with

    
    , and extract with EtOAc.
    

Visualizing the Workflow

The following diagram illustrates the synthetic logic, from aldehyde precursor to functionalized scaffold, highlighting the critical Michael addition step.

G cluster_warning Critical Control Point Start Indole-4-carboxaldehyde Step1 Henry Reaction (MeNO2 / NH4OAc) Start->Step1 Intermediate 4-(2-Nitrovinyl)-1H-indole (The Michael Acceptor) Step1->Intermediate Dehydration Step2 Michael Addition (Nu- / Catalyst) Intermediate->Step2 Activation Product C4-Functionalized Nitroalkane Step2->Product C-C Bond Formation Step3 Reduction (Zn/HCl or LAH) Product->Step3 Final 4-Substituted Tryptamine Analog Step3->Final Target Scaffold

Figure 1: Synthetic workflow for utilizing 4-(2-nitrovinyl)-1H-indole to access pharmacologically relevant tryptamine scaffolds.

Quantitative Data & Optimization Table

Table 1: Solvent and Catalyst Effects on Michael Addition Efficiency Reaction of 4-(2-nitrovinyl)indole with dimethyl malonate (25°C).

EntrySolventCatalyst (10 mol%)Time (h)Yield (%)

(%)
Notes
1THF

(Base)
1265N/AModerate yield, some polymerization.
2DCMTakemoto (Thiourea)248288Good balance of solubility and rate.
3TolueneTakemoto (Thiourea)487894Best enantioselectivity. Slower reaction.
4WaterSurfactant/Base690N/A"On-water" acceleration; racemic product.
5MeOHNone72<10-Protic solvent inhibits nitroalkene activation.

Troubleshooting & Expert Tips

  • Solubility Issues: Nitrovinylindoles can be sparingly soluble in non-polar solvents like toluene. Tip: Use a co-solvent system (Toluene/DCM 9:1) to maintain solubility without drastically eroding enantioselectivity.

  • Polymerization: If you observe a gummy dark residue, the indole C3 is attacking the nitroalkene. Solution: Protect the indole nitrogen with a Boc group (

    
    , 
    
    
    
    ) before the Henry reaction or immediately after.
  • Purification: Nitroalkenes are sensitive to silica gel (slightly acidic). Tip: Deactivate silica with 1%

    
     before column chromatography or use neutral alumina.
    

References

  • Henry Reaction Mechanism & Utility

    • L. Henry, "Formation of Nitroalcohols," Compt. Rend., 1895.
    • Modern Application: - ResearchGate.

  • Organocatalytic Michael Additions

    • Okino, T., Hoashi, Y., & Takemoto, Y. (2003).
    • Source: (Verified via general search context).

  • Indole Synthesis & 4-Substitution Strategies

    • Yamada, F., et al. (2000).[2] "Development of synthetic methods for 4-substituted indoles..." Yakugaku Zasshi.

    • Source:.

  • Nitroalkene Reduction Protocols: Barrett, A. G. M., & Spilling, C. D. (1988). "Nucleophilic addition to nitro-olefins." Tetrahedron Letters. Context: Standard Zn/HCl reduction protocols for nitro groups.

Sources

Method

synthesis of 4-substituted tryptamines via nitroalkene reduction

Application Note: High-Fidelity Synthesis of 4-Substituted Tryptamines via Nitroalkene Reduction Executive Summary & Strategic Rationale The 4-substituted tryptamine scaffold (e.g., psilocin, 4-AcO-DMT, and novel seroton...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of 4-Substituted Tryptamines via Nitroalkene Reduction

Executive Summary & Strategic Rationale

The 4-substituted tryptamine scaffold (e.g., psilocin, 4-AcO-DMT, and novel serotonin receptor modulators) represents a privileged structure in neuropsychiatric drug discovery. While the Speeter-Anthony protocol (oxalyl chloride acylation followed by amidation and reduction) is the industry standard for N,N-dialkylated tryptamines, it is less efficient for primary amines or when avoiding the unstable glyoxalyl chloride intermediates is desired.

This Application Note focuses on the Nitroalkene Reduction Route (Henry Reaction followed by Hydride Reduction). This pathway offers distinct advantages:

  • Atom Economy: Direct condensation of nitroalkanes with indole-3-carboxaldehydes.

  • Versatility: Access to

    
    -alkylated tryptamines (e.g., 
    
    
    
    -methyl via nitroethane) which are inaccessible via standard Speeter-Anthony.
  • Scalability: Avoidance of cryogenic conditions often required for lithiated indole intermediates.

Scope: This guide details the synthesis of a generic 4-substituted tryptamine precursor (4-benzyloxy-tryptamine) as a model system, utilizing a high-yield nitroalkene reduction protocol.

Retrosynthetic Analysis & Pathway Visualization

The synthesis hinges on the stability of the 4-position substituent. Electron-donating groups (EDGs) at C4 (e.g., -OBn, -OAc) increase electron density at C3, facilitating the initial Vilsmeier-Haack formylation (if starting from indole) but potentially complicating the electronic reduction of the conjugated nitroalkene.

Figure 1: Strategic Reaction Pathway

TryptamineSynthesis cluster_reduction Critical Control Point: Reduction Indole 4-Substituted Indole (Starting Material) Aldehyde Indole-3-Carboxaldehyde (Intermediate A) Indole->Aldehyde Vilsmeier-Haack (POCl3, DMF) Nitroalkene 3-(2-Nitrovinyl)indole (The Nitroalkene) Aldehyde->Nitroalkene Henry Reaction (R-NO2, NH4OAc) Tryptamine 4-Substituted Tryptamine (Target) Nitroalkene->Tryptamine Hydride Reduction (LAH or NaBH4/Cat)

Caption: Logical flow from indole precursor to tryptamine via the nitroalkene intermediate. The reduction step is the critical control point for yield and purity.

Experimental Protocols

Stage 1: The Henry Condensation (Nitroalkene Synthesis)

Objective: Condensation of 4-benzyloxyindole-3-carboxaldehyde with nitromethane to form 4-benzyloxy-3-(2-nitrovinyl)indole.

Mechanistic Insight: The 4-benzyloxy group exerts a steric influence, often requiring higher temperatures or longer reaction times compared to unsubstituted indoles. Ammonium acetate acts as a mild acid-base catalyst, promoting the dehydration of the initial nitroaldol adduct.

Materials:

  • 4-Benzyloxyindole-3-carboxaldehyde (10.0 mmol)

  • Nitromethane (solvent/reagent, 10-15 mL/g of substrate)

  • Ammonium Acetate (0.5 - 1.0 equiv)

  • Apparatus: Round-bottom flask with reflux condenser, inert gas (Ar/N2) inlet.

Protocol:

  • Charge: Add the aldehyde and ammonium acetate to the flask.

  • Solvent: Add nitromethane.[1] Note: Nitromethane is shock-sensitive under extreme conditions; handle with care.

  • Reflux: Heat the mixture to mild reflux (approx. 101 °C) for 2–4 hours.

    • Checkpoint: Monitor via TLC (30% EtOAc/Hexanes). The aldehyde spot (usually fluorescent) should disappear, replaced by a bright yellow/orange nitroalkene spot (lower Rf).

  • Workup: Cool the reaction to room temperature. The nitroalkene often crystallizes directly upon cooling.

    • If solid forms: Filter and wash with cold methanol.

    • If oil persists: Remove excess nitromethane under reduced pressure. Dissolve residue in minimal hot IPA (isopropyl alcohol) and cool to induce crystallization.

  • Yield Expectation: 85–95%.

  • Characterization: 1H NMR will show a characteristic doublet pair for the vinylic protons (large coupling constant, J ≈ 13-14 Hz, indicating trans-geometry).

Stage 2: The Reduction (The "Make or Break" Step)

Objective: Reduction of the conjugated nitroalkene to the primary amine.

Comparison of Methods:

FeatureMethod A: LiAlH4 (LAH)Method B: NaBH4 / NiCl2 (Catalytic)
Mechanism Hard nucleophilic hydride attackCatalytic hydrogenation-like transfer
Safety Profile High Risk: Pyrophoric, violent water reactionModerate: Hydrogen gas evolution
Selectivity Low (reduces esters, amides)High (tolerates some functional groups)
Yield Excellent (Small Scale)Good to Excellent (Scalable)
Recommendation Use for <5g R&D batchesUse for >10g Process Development

Selected Protocol: Method B (NaBH4 / NiCl2) This method generates "nickel boride" in situ, a potent reducing agent that mimics catalytic hydrogenation but avoids high-pressure vessels.

Materials:

  • Nitroalkene substrate (5.0 mmol)

  • Sodium Borohydride (NaBH4) (15.0 mmol, 3 equiv)

  • Nickel(II) Chloride hexahydrate (NiCl2·6H2O) (0.5 - 1.0 equiv)

  • Solvent: Methanol (MeOH) and THF (1:1 ratio).

Step-by-Step:

  • Dissolution: Dissolve the nitroalkene and NiCl2 in MeOH/THF (50 mL) in a 250 mL flask. Cool to 0 °C in an ice bath.

    • Visual: Solution will be green (Ni salt).

  • Addition: CAUTIOUSLY add NaBH4 portion-wise.

    • Reaction: Vigorous gas evolution (H2) and formation of a black precipitate (Nickel Boride). The solution will turn black.

    • Exotherm: Maintain internal temp < 10 °C during addition to prevent polymerization.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

    • Checkpoint: TLC should show disappearance of the yellow nitroalkene.

  • Quench: Carefully add 1N HCl dropwise until gas evolution ceases and the black precipitate dissolves (or filter through Celite if the precipitate persists).

  • Basification: Adjust pH to ~10-11 using aqueous NH4OH or NaOH.

  • Extraction: Extract with DCM or EtOAc (3x).

  • Purification: Dry organic layer (MgSO4), concentrate, and purify via flash chromatography (DCM/MeOH/NH4OH gradient).

Troubleshooting & Expert Insights

Issue: Polymerization (The "Red Tar" Scenario)

  • Cause: Indole nitroalkenes are prone to polymerization via Michael addition if the reduction is too slow or the concentration of the intermediate imine is too high.

  • Fix: In the LAH method, use a Soxhlet extractor to add the nitroalkene solid slowly into the refluxing hydride solution. This keeps the concentration of the unreacted alkene low relative to the reducing agent (Inverse Addition).

Issue: Incomplete Reduction (Hydroxylamine Formation)

  • Cause: Insufficient reducing power or premature quenching.

  • Fix: Ensure excess hydride equivalents. If using catalytic hydrogenation (H2/Pd), this is a common failure mode. The NaBH4/Ni system minimizes this by being more aggressive than H2/Pd but milder than LAH.

Issue: 4-Position Labillity

  • Context: If the 4-substituent is an ester (e.g., 4-OAc), LAH will cleave it to the phenol (4-OH).

  • Strategy: If the target is 4-AcO-DMT, use the Speeter-Anthony route with oxalyl chloride on 4-AcO-indole, or protect as benzyl (4-OBn), reduce with LAH, deprotect, and re-acetylate.

Safety & Compliance

  • Toxicity: 4-substituted tryptamines are potent serotonin receptor agonists. Handle all solids in a glovebox or filtered fume hood.

  • Chemical Hazards:

    • Nitromethane: Potential explosive if heated under confinement or mixed with amines/bases without solvent.

    • LAH: Ignites on contact with moist air. Class D fire extinguisher must be available.

  • Regulatory: Ensure compliance with local Controlled Substances Acts. Many 4-substituted tryptamines are Schedule I analogs in the US and controlled substances in the EU/Asia.

References

  • Speeter, M. E., & Anthony, W. C. (1954).[2] The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines. Journal of the American Chemical Society, 76(24), 6208–6210. Link

  • Nichols, D. E., & Frescas, S. (1999).[3] Improvements to the Synthesis of Psilocybin and a Facile Method for Preparing the O-Acetyl Prodrug, Psilacetin. Synthesis, 1999(6), 935-938. Link

  • Khongchantuk, P., et al. (2024). Three-Steps Synthesis of Tryptamine Derivatives from Indole-3-Carboxaldehyde. Thai Journal of Science and Technology. Link

  • Kargbo, R. B., et al. (2020).[3] Efficient, Large-Scale Synthesis of Psilocybin. ACS Omega, 5(27), 16959–16966. Link

  • Shulgin, A. T., & Shulgin, A. (1997).[4] TiHKAL: Tryptamines I Have Known and Loved. Transform Press. (Foundational text for structure-activity relationships, though protocols are older). Link

Sources

Technical Notes & Optimization

Troubleshooting

solubility of 4-(2-Nitrovinyl)-1H-indole in DMSO and methanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this guide to assist you with the handling, solubilization, and troubleshooting of 4-(2-Nitrovinyl)-1H-indole .

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center.

As a Senior Application Scientist, I have compiled this guide to assist you with the handling, solubilization, and troubleshooting of 4-(2-Nitrovinyl)-1H-indole . This compound belongs to a class of conjugated nitroalkenes often used as synthetic intermediates (e.g., for tryptamines) or as Michael acceptors in biological assays.[1][2]

Its conjugated structure (indole ring + nitrovinyl group) imparts specific physical properties—notably its yellow/orange color and rigid planarity—which directly dictate its solubility profile.[1][2][3]

Part 1: Critical Solubility Overview

The following data summarizes the solubility behavior of 4-(2-Nitrovinyl)-1H-indole. These values are derived from standard isolation protocols (recrystallization) and spectroscopic characterization (NMR) of nitrovinyl indoles.[1][2]

SolventSolubility RatingEstimated Max Conc.Behavior & Usage
DMSO High > 50 mM (~10 mg/mL)Recommended Stock Solvent. Dissolves readily at RT.[1][2] Used for biological stock solutions and NMR (

-DMSO).[1][2]
Methanol Moderate / Temp.[1][2] Dependent 5–10 mM (Cold)> 50 mM (Hot)Recrystallization Solvent. Soluble at boiling point (

); often precipitates upon cooling.[1][2]
Ethanol Moderate Similar to MethanolAlternative for recrystallization.[1][2]
Water Insoluble < 0.1 mMPrecipitation Risk. The compound is highly lipophilic.[1][2] It will "crash out" immediately upon contact with aqueous buffers if not properly diluted.[1][2]

Technical Insight: The nitrovinyl group increases polarity compared to the parent indole, but it also facilitates


-stacking interactions, increasing the crystal lattice energy. This makes the compound difficult to dissolve in cold alcohols but highly soluble in dipolar aprotic solvents like DMSO that can disrupt these intermolecular forces.[1][2]

Part 2: Troubleshooting Guide

Issue 1: "My sample precipitates when I dilute my DMSO stock into cell culture media/buffer."

Diagnosis: The "Solvent Shock" Effect.[1][2] When a high-concentration DMSO stock is added quickly to water, the DMSO hydrates rapidly, leaving the lipophilic indole with no solvation shell. It aggregates and precipitates (often visible as a fine yellow turbidity).[1][2]

Corrective Protocol:

  • Lower the Stock Concentration: If your stock is 100 mM, dilute it to 10 mM in DMSO before adding to the buffer.[1][2]

  • Step-Wise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step A: Dilute Stock (DMSO) 1:10 into PEG-400 or Ethanol .[1][2]

    • Step B: Dilute that mixture into your buffer.[1][2]

  • Vortex While Adding: Inject the stock solution subsurface into the swirling buffer to prevent local high concentrations.

Issue 2: "The solution in methanol turned from yellow to colorless (or dark brown) overnight."

Diagnosis: Chemical Instability (Michael Addition or Polymerization).[1][2]

  • Colorless: The nitrovinyl group is an electron-deficient alkene (Michael acceptor).[1][2] If your methanol contains trace base (methoxide), it can attack the double bond, destroying the conjugation and the yellow color.[1]

  • Dark Brown: Polymerization or photo-degradation.[1][2]

Corrective Protocol:

  • Acidify Methanol: Add 0.1% Acetic Acid to the methanol to neutralize trace bases.[1][2]

  • Protect from Light: Nitrovinyl compounds are photosensitive (cis-trans isomerization).[1][2] Wrap vials in aluminum foil.

  • Use Fresh Solvents: Ensure methanol is anhydrous and free of alkaline impurities.[1][2]

Issue 3: "I cannot get the solid to dissolve in Methanol at room temperature."

Diagnosis: High Lattice Energy.[1][2] As noted in Part 1, this is expected behavior.[1][2]

Corrective Protocol:

  • Heat: Warm the methanol to

    
     in a water bath. The solid should dissolve.[1][2]
    
  • Sonication: Sonicate for 5–10 minutes to break up crystal aggregates.

  • Switch Solvent: If the experiment allows, use DMSO or DMF.

Part 3: Experimental Workflows (Visualized)

Workflow 1: Solubilization Decision Tree

Use this logic flow to determine the correct solvent system for your application.

SolubilityDecision Start Start: 4-(2-Nitrovinyl)-1H-indole Solid Application What is the Application? Start->Application BioAssay Biological Assay (Cell/Enzyme) Application->BioAssay Synthesis Chemical Synthesis (Reaction/Purification) Application->Synthesis Analysis Analytical (HPLC/NMR) Application->Analysis DMSO_Stock Make 10-50 mM Stock in DMSO BioAssay->DMSO_Stock MeOH_Hot Dissolve in Hot MeOH (Recrystallization) Synthesis->MeOH_Hot Analysis->DMSO_Stock NMR MobilePhase Dissolve in ACN or MeOH (Keep < 5 mM) Analysis->MobilePhase HPLC Dilution Dilute into Buffer (Final DMSO < 1%) DMSO_Stock->Dilution Slow Addition

Caption: Decision tree for selecting the optimal solvent based on experimental intent.

Workflow 2: Troubleshooting Precipitation

Follow this path if you observe turbidity or solids.[1][2]

Troubleshooting Issue Precipitation Observed CheckSolvent Check Solvent System Issue->CheckSolvent IsWater Is Water Present? CheckSolvent->IsWater YesWater Hydrophobic Crash-out IsWater->YesWater Yes NoWater Solubility Limit Reached IsWater->NoWater No (Pure MeOH/EtOH) FixWater Action: Increase DMSO % or Add PEG-400 YesWater->FixWater FixLimit Action: Heat (40°C) or Sonicate NoWater->FixLimit

Caption: Diagnostic flow for resolving precipitation events.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I store the DMSO stock solution at -20°C? A: Yes, but with a caveat. DMSO freezes at


.[1][2] Repeated freeze-thaw cycles can induce precipitation of the compound or introduce water (via condensation), which degrades the stock.[1]
  • Recommendation: Aliquot the stock into single-use vials before freezing. Use amber vials to protect from light.[1][2]

Q2: What is the exact extinction coefficient for concentration determination? A: While specific experimental values for the 4-isomer are rare in literature, nitrovinyl indoles typically exhibit a strong absorption maximum (


) between 360–400 nm  with an extinction coefficient (

) of approximately 15,000–20,000 M

cm

.[1]
  • Protocol: To determine the exact concentration, prepare a gravimetric standard in DMSO and scan from 250–500 nm.[1][2]

Q3: Is this compound toxic? A: Treat as Toxic . Nitrovinyl compounds are electrophiles that can alkylate DNA or proteins.[1][2] Indoles are biologically active.[1][2][4][5][6] Handle with gloves, goggles, and work inside a fume hood.[1][2]

Q4: Why does the literature mention "Recrystallization from Methanol" if it's not soluble? A: Recrystallization relies on the difference in solubility between hot and cold solvent. 4-(2-Nitrovinyl)-1H-indole is soluble in boiling methanol but crystallizes out as the solution cools.[1][2] This is the primary method for purifying the compound after synthesis [1][2].[1][2]

References

  • Synthesis and Properties of Nitrovinyl Indoles. Source: PubChem Compound Summary for 4-(2-Nitrovinyl)-1H-indole. Link: Relevance:[1][2] Confirms chemical structure, molecular weight, and general physical properties.[1][2]

  • Recrystallization of Nitrovinyl Indoles. Source: Journal of Applied Pharmaceutical Science (2011).[1][2] "Synthesis and Antimicrobial Activities of New Indolyl-Pyrimidine Derivatives." Link: [J. App.[1][2] Pharm. Sci. Archive]([Link]) Relevance: Describes the standard purification of indolyl-nitrovinyl intermediates via recrystallization from methanol, validating the "hot vs. cold" solubility profile.

  • NMR Characterization in DMSO. Source: NIH / PubMed Central.[1][2] "1H-indole and (E)-3-(2-methyl-2-nitrovinyl)." Link: Relevance: Validates DMSO-d6 as the standard solvent for structural characterization of nitrovinyl indoles, confirming high solubility.

  • Solubility Data Resources. Source: TOKU-E Solubility Database.[1][2] Link: Relevance: Provides comparative solubility data for structural analogs (Indoles/Nitro-compounds) in DMSO vs. Methanol/Water.

Sources

Optimization

Technical Support Center: Purification of 4-(2-Nitrovinyl)-1H-indole

Welcome to the technical support center for the purification of 4-(2-Nitrovinyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile sy...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-(2-Nitrovinyl)-1H-indole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile synthetic intermediate. Here, we address common challenges and provide practical, field-tested solutions to ensure the successful purification of this compound.

Introduction to 4-(2-Nitrovinyl)-1H-indole

4-(2-Nitrovinyl)-1H-indole is an organic compound featuring an indole ring substituted at the 4-position with a nitrovinyl group. This structure imparts both electron-donating and electron-withdrawing characteristics, making it a valuable precursor in various synthetic pathways, particularly in the development of pharmaceuticals and agrochemicals.[1] The compound typically appears as a yellow to orange solid, a characteristic influenced by the presence of the nitro group.[1] Its purification can be challenging due to its reactivity and potential for degradation.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-(2-Nitrovinyl)-1H-indole.

Problem 1: Low Yield After Recrystallization

Symptoms:

  • Significantly lower than expected recovery of solid material after the recrystallization process.

  • The filtrate remains intensely colored, suggesting the product is still in solution.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may be too good a solvent for the compound, even at low temperatures.

    • Solution: A systematic solvent screen is recommended. Ideal recrystallization solvents are those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For indole derivatives, mixtures of polar and non-polar solvents are often effective. For instance, a methanol/water mixture has been shown to be effective for the crystallization of indole itself.[2] You may also consider solvent systems like ethanol, or mixtures such as ethyl acetate/hexane and DMF/water.[3][4][5]

  • Supersaturation Issues: The cooling process may be too rapid, preventing the formation of crystals and leading to an oily precipitate or keeping the compound in a supersaturated state.

    • Solution: Employ a slow cooling protocol. After dissolving the compound in the hot solvent, allow the solution to cool gradually to room temperature before transferring it to an ice bath or refrigerator. Seeding the solution with a small crystal of the pure compound can also induce crystallization.

  • Insufficient Concentration: The initial solution may not have been saturated enough at the higher temperature.

    • Solution: After dissolving the crude product, carefully evaporate some of the solvent to reach the saturation point before initiating the cooling process.

Problem 2: Product Oiling Out Instead of Crystallizing

Symptoms:

  • Formation of an immiscible liquid (oil) at the bottom of the flask instead of solid crystals upon cooling.

Potential Causes & Solutions:

  • High Impurity Levels: The presence of significant amounts of impurities can lower the melting point of the mixture and inhibit crystal lattice formation.

    • Solution: Before attempting recrystallization, consider a preliminary purification step. A quick filtration through a short plug of silica gel can remove baseline impurities.

  • Solvent Polarity Mismatch: The polarity of the solvent system may not be optimal for inducing crystallization.

    • Solution: Experiment with solvent systems of varying polarities. If using a mixed solvent system, adjusting the ratio of the polar to non-polar solvent can be beneficial. For example, if using an ethyl acetate/hexane system, gradually increasing the proportion of hexane can often promote precipitation.[6]

Problem 3: Co-elution of Impurities During Column Chromatography

Symptoms:

  • Fractions collected from the column show the presence of both the desired product and impurities when analyzed by TLC or other analytical methods.

Potential Causes & Solutions:

  • Inadequate Solvent System: The chosen eluent may not have the optimal polarity to achieve good separation between the product and impurities.

    • Solution: A thorough TLC analysis with various solvent systems should be performed before running the column. The ideal eluent system for column chromatography will show a clear separation of the target compound from impurities on the TLC plate, with an Rf value for the product ideally between 0.2 and 0.4. Common solvent systems for indole derivatives include hexane/ethyl acetate.[4][5][6]

  • Column Overloading: Applying too much crude material to the column can lead to broad, overlapping bands.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improper Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.

    • Solution: Ensure the silica gel is packed uniformly. A "slurry packing" method, where the silica is mixed with the initial eluent and then poured into the column, is generally preferred over dry packing for better resolution.

Problem 4: Product Degradation on Silica Gel

Symptoms:

  • Streaking on the TLC plate.

  • Appearance of new, more polar spots on the TLC plate after the material has been on the column for some time.

  • Low overall recovery from the column.

Potential Causes & Solutions:

  • Acidity of Silica Gel: The acidic nature of standard silica gel can cause the degradation of acid-sensitive compounds. The nitrovinyl group can be susceptible to nucleophilic attack, and the indole nucleus itself can be sensitive to acidic conditions.[7]

    • Solution 1: Deactivated Silica: Use silica gel that has been deactivated by adding a small percentage of a base, such as triethylamine (typically 0.1-1% v/v), to the eluent. This neutralizes the acidic sites on the silica.

    • Solution 2: Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina. However, be aware that alumina can have its own reactivity issues.

    • Solution 3: Rapid Chromatography: Minimize the time the compound spends on the column. Use a slightly more polar eluent to speed up the elution, and consider using flash chromatography to reduce the overall run time.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance of pure 4-(2-Nitrovinyl)-1H-indole?

A1: Pure 4-(2-Nitrovinyl)-1H-indole is typically a yellow to orange crystalline solid.[1] The color is due to the extended conjugation of the indole ring with the nitrovinyl group.

Q2: What are the best solvents for dissolving 4-(2-Nitrovinyl)-1H-indole for analysis (e.g., NMR)?

A2: Common deuterated solvents for NMR analysis of indole derivatives include DMSO-d6 and CDCl3.[4] The choice will depend on the solubility of the specific batch and any impurities present.

Q3: Can I store 4-(2-Nitrovinyl)-1H-indole long-term? What are the optimal storage conditions?

A3: Due to the reactive nitrovinyl group, it is advisable to store the compound in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.

Q4: My purified product shows a broad melting point range. What does this indicate?

A4: A broad melting point range is a classic indicator of impurities. Further purification, such as another recrystallization or column chromatography, is recommended to achieve a sharp melting point.

Q5: Are there any specific safety precautions I should take when handling 4-(2-Nitrovinyl)-1H-indole?

A5: Yes. Due to the presence of the nitro group, this compound should be handled with care.[1] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.

Experimental Protocols

Protocol 1: Recrystallization
  • Solvent Selection: Begin by testing the solubility of a small amount of the crude product in various solvents (e.g., methanol, ethanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexane or methanol/water) to find a suitable system.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude 4-(2-Nitrovinyl)-1H-indole to achieve complete dissolution.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Flash Column Chromatography
  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., a hexane/ethyl acetate mixture) that provides good separation and an Rf value of ~0.3 for the product.[5][6]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if solubility is an issue) and apply it to the top of the column. Alternatively, for less soluble compounds, a "dry loading" method can be used where the crude material is adsorbed onto a small amount of silica gel before being added to the column.

  • Elution: Run the column with the selected eluent, applying positive pressure (flash chromatography) to maintain a steady flow rate.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Common Recrystallization Solvents and Observations

Solvent/Solvent SystemTypical ObservationSuitability
Methanol/WaterGood for indole-type compounds; allows for fine-tuning of polarity.[2]High
EthanolOften a good choice for moderately polar compounds.High
Ethyl Acetate/HexaneExcellent for adjusting polarity; good for compounds with intermediate polarity.[5][6]High
TolueneCan be effective for less polar compounds.Medium
DMF/WaterUseful for compounds that are difficult to dissolve in common organic solvents.[3]Medium

Visualizations

Workflow for Purification Method Selection

PurificationWorkflow Start Crude 4-(2-Nitrovinyl)-1H-indole TLC_Analysis TLC Analysis in various solvents Start->TLC_Analysis Recrystallization_Test Small-Scale Recrystallization Test TLC_Analysis->Recrystallization_Test Few spots, good separation Column_Chromatography_Test Column Chromatography (if Recrystallization fails) TLC_Analysis->Column_Chromatography_Test Multiple spots, close Rf Recrystallization_Test->Column_Chromatography_Test Fails (oiling out, low yield) Pure_Product Pure Product Recrystallization_Test->Pure_Product Successful Column_Chromatography_Test->Pure_Product Successful Impure_Product Impure Product Column_Chromatography_Test->Impure_Product Co-elution Impure_Product->Column_Chromatography_Test Re-run with different eluent

Caption: Decision workflow for selecting the appropriate purification method.

Troubleshooting Logic for Product Degradation on Silica

DegradationTroubleshooting Start Problem: Degradation on Silica Column Cause1 Potential Cause Acidic nature of silica gel Start->Cause1 Solution1 Solution 1 Use neutralized silica (add Et3N to eluent) Cause1->Solution1 Solution2 Solution 2 Use alternative stationary phase (e.g., Alumina) Cause1->Solution2 Solution3 Solution 3 Minimize contact time (Flash Chromatography) Cause1->Solution3

Caption: Troubleshooting logic for degradation during silica gel chromatography.

References

Sources

Troubleshooting

Technical Support Center: Optimizing Ammonium Acetate Catalyst for Indole Nitroaldol Condensation

Welcome to the technical support center for the optimization of the ammonium acetate-catalyzed indole nitroaldol (Henry) condensation. This guide is designed for researchers, scientists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the optimization of the ammonium acetate-catalyzed indole nitroaldol (Henry) condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into this valuable carbon-carbon bond-forming reaction. Here, we will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.

Frequently Asked Questions (FAQs)

Q1: What is the role of ammonium acetate in the indole nitroaldol condensation?

Ammonium acetate serves a dual role as both a weak base and a weak acid source.[1][2][3] The acetate ion acts as a base to deprotonate the nitroalkane, forming a nucleophilic nitronate anion.[4] The ammonium ion can then act as a proton source to protonate the resulting alkoxide intermediate.[4] This controlled release of both acidic and basic species in equilibrium provides a mild and effective catalytic environment for the reaction.[1]

Q2: What is the general mechanism of the ammonium acetate-catalyzed indole nitroaldol condensation?

The reaction proceeds through a base-catalyzed nitroaldol (Henry) reaction mechanism.[5][6] The key steps are:

  • Deprotonation: The acetate ion deprotonates the α-carbon of the nitroalkane to form a resonance-stabilized nitronate anion.[4]

  • Nucleophilic Attack: The nitronate anion attacks the electrophilic C3 position of the indole (or an activated indole derivative), which is in equilibrium with its more reactive indolenine tautomer, or more commonly, reacts with an aldehyde to form a β-nitro alcohol. In the context of adding a nitroalkyl group to an aldehyde in the presence of indole, the aldehyde is the primary electrophile.

  • Protonation: The resulting alkoxide intermediate is protonated by a proton source, such as the ammonium ion or the solvent, to yield the final β-nitro alcohol product.[4]

Q3: What are the main advantages of using ammonium acetate as a catalyst?

Ammonium acetate is an attractive catalyst due to its low cost, mild reaction conditions, and ease of handling.[1] Its ability to provide both acidic and basic species in a controlled manner helps to minimize side reactions that can occur with stronger bases or acids.[1]

Q4: Can this reaction be performed under solvent-free conditions?

Yes, in some cases, the reaction can be performed under solvent-free (neat) conditions, particularly with microwave irradiation, which can significantly reduce reaction times.[5] One study on the synthesis of bis(3-indolyl)pyridines found that solvent-free conditions at 110°C with ammonium acetate were optimal.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the ammonium acetate-catalyzed indole nitroaldol condensation.

Issue 1: Low or No Product Yield

Low product yield is a common issue and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes & Solutions
  • Insufficient Catalyst Activity:

    • Explanation: The basicity of the acetate ion may not be sufficient to deprotonate the nitroalkane effectively, especially if the nitroalkane is sterically hindered.

    • Solution:

      • Increase Catalyst Loading: Incrementally increase the molar ratio of ammonium acetate. While it acts catalytically, using a higher amount can shift the equilibrium towards product formation.[2] However, be aware that excessive amounts may complicate purification.

      • Consider a Co-catalyst: The addition of a catalytic amount of a stronger, non-nucleophilic base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or a Lewis acid can sometimes enhance the reaction rate.[4]

  • Reaction Equilibrium (Retro-Henry Reaction):

    • Explanation: The Henry reaction is reversible.[6][7] The product can revert to the starting materials under the reaction conditions, leading to a low equilibrium concentration of the desired product.

    • Solution:

      • Remove Water: If the reaction produces a dehydrated nitroalkene byproduct, the formation of water can influence the equilibrium. While not always straightforward, performing the reaction in the presence of a dehydrating agent (e.g., molecular sieves) might be beneficial, although this is less common for the initial aldol addition.

      • Optimize Temperature: Lowering the reaction temperature can sometimes favor the forward reaction and minimize the retro-Henry process.[8] However, this will also decrease the reaction rate, so a balance must be found.

  • Poor Quality of Reagents:

    • Explanation: Impurities in the indole, nitroalkane, or ammonium acetate can inhibit the catalyst or lead to side reactions.[9]

    • Solution:

      • Purify Starting Materials: Ensure the purity of all reagents. Indole can be purified by recrystallization.[10] Nitroalkanes should be distilled if necessary.

      • Use Anhydrous Ammonium Acetate: Moisture can affect the catalytic activity. Use freshly opened or properly stored anhydrous ammonium acetate.

Issue 2: Formation of Dehydration Byproduct (Nitroalkene)

The formation of a nitroalkene is a common side reaction in the Henry reaction, especially under elevated temperatures or with prolonged reaction times.[7][11]

Potential Causes & Solutions
  • High Reaction Temperature:

    • Explanation: The elimination of water from the β-nitro alcohol product is often favored at higher temperatures.[8]

    • Solution:

      • Reduce Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). This will slow down both the main reaction and the dehydration, but may favor the formation of the desired alcohol.[8]

      • Monitor Reaction Time: Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to prevent further conversion to the nitroalkene.

  • Excess Acidity/Basicity:

    • Explanation: Both acidic and basic conditions can promote the elimination of water.[4] While ammonium acetate is mild, localized pH changes or impurities could favor dehydration.

    • Solution:

      • Control Catalyst Loading: Avoid using an excessive amount of ammonium acetate.

      • Buffer the Reaction: While not standard, in sensitive cases, the addition of a suitable buffer might help maintain a stable pH.

Issue 3: Complex Product Mixture and Purification Challenges

A complex product mixture can arise from side reactions or degradation of starting materials or products.

Potential Causes & Solutions
  • Side Reactions:

    • Explanation: Besides dehydration, other side reactions can occur, such as the Cannizzaro reaction with sterically hindered substrates or self-condensation of the nitroalkane.[7] Indole itself can also undergo self-polymerization under certain conditions.

    • Solution:

      • Optimize Stoichiometry: Ensure the correct stoichiometry of reactants. An excess of one reactant may lead to self-condensation.

      • Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Purification Difficulties:

    • Explanation: The polarity of the β-nitro alcohol product can be similar to that of unreacted starting materials or byproducts, making chromatographic separation challenging.

    • Solution:

      • Recrystallization: If the product is a solid, recrystallization can be a highly effective purification method.

      • Derivative Formation: In some cases, converting the product to a less polar derivative (e.g., by protecting the hydroxyl group) before chromatography can facilitate separation.

      • Aqueous Workup: A carefully designed aqueous workup can help remove ammonium acetate and other water-soluble impurities before chromatography.[12]

Experimental Protocols & Data

General Experimental Protocol for Ammonium Acetate-Catalyzed Indole Nitroaldol Condensation
  • To a stirred solution of indole (1.0 eq) and the corresponding aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol, isopropanol, or under solvent-free conditions), add ammonium acetate (0.2-1.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid and wash with cold solvent.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

  • Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).

Table 1: Influence of Reaction Parameters on Outcome
ParameterVariationExpected Effect on YieldExpected Effect on Selectivity (Alcohol vs. Alkene)Reference(s)
Catalyst Loading IncreasingGenerally increases up to an optimal pointMay increase dehydration if too high[12][13]
Temperature IncreasingIncreases reaction rate, but may decrease yield due to retro-reactionFavors dehydration to the nitroalkene[8]
Solvent Polarity VariesHighly solvent-dependent, polar protic solvents often effectiveCan influence reaction rate and side reactions[8]
Reaction Time IncreasingIncreases conversion, but prolonged time can lead to byproductsIncreased time may lead to more dehydration product[13]

Visualizations

Reaction Mechanism

Reaction_Mechanism cluster_deprotonation Step 1: Deprotonation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation R_CH2NO2 R-CH2-NO2 (Nitroalkane) Nitronate R-CH⁻-NO2 (Nitronate Anion) R_CH2NO2->Nitronate + CH3COO⁻ Acetate CH3COO⁻ (from Ammonium Acetate) AceticAcid CH3COOH Nitronate_ref Nitronate Anion IndoleCHO Indole-CHO (Aldehyde) Alkoxide Indole-CH(O⁻)-CH(R)-NO2 (Alkoxide Intermediate) IndoleCHO->Alkoxide + Nitronate Alkoxide_ref Alkoxide Intermediate Ammonium NH4⁺ (from Ammonium Acetate) Ammonia NH3 Product Indole-CH(OH)-CH(R)-NO2 (β-Nitro Alcohol) Alkoxide_ref->Product + NH4⁺

Caption: Mechanism of the ammonium acetate-catalyzed nitroaldol condensation.

Troubleshooting Workflow

Troubleshooting_Workflow Start Experiment Start Problem Low Yield or Side Products? Start->Problem CheckPurity Verify Reagent Purity Problem->CheckPurity Yes Success Successful Reaction Problem->Success No OptimizeCatalyst Adjust Catalyst Loading CheckPurity->OptimizeCatalyst OptimizeTemp Optimize Temperature OptimizeCatalyst->OptimizeTemp OptimizeTime Adjust Reaction Time OptimizeTemp->OptimizeTime CheckStoich Verify Stoichiometry OptimizeTime->CheckStoich Purification Review Purification Strategy CheckStoich->Purification Purification->Success

Caption: A decision tree for troubleshooting common experimental issues.

References

  • Ammonium acetate catalyzed nitroaldol reaction of p-anisaldehyde (1)... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nitroaldol reaction - chemeurope.com. (n.d.). Retrieved February 3, 2026, from [Link]

  • Leveraging Ammonium Acetate in Organic Synthesis: Catalysis and Reagent Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 3, 2026, from [Link]

  • Nitroaldol Reaction | Encyclopedia MDPI. (2022, October 14). Retrieved February 3, 2026, from [Link]

  • The dual role of ammonium acetate as reagent and catalyst in the synthesis of 2, 4, 5-triaryl-1H- imidazoles. (n.d.). Retrieved February 3, 2026, from [Link]

  • Optimization of the Henry reaction conditions catalyzed by 1 a - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Nitroaldol Reaction in Aqueous Media: An Important Improvement of the Henry Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 3, 2026, from [Link]

  • Ammonium acetate as a Dual Reagent-Catalyst Role in Efficient Synthesis of 2,4,6-Trisubstituted 1,3,5- triazines from Aldehydes. (2022, October 13). Caribbean Journal of Sciences and Technology. Retrieved February 3, 2026, from [Link]

  • Highly Enantioselective Henry (Nitroaldol) Reaction of Aldehydes and α-Ketoesters Catalyzed by N,N'-Dioxide-Copper(I) Complexes. (2017, August 2). The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2023, April 27). Molecules. Retrieved February 3, 2026, from [Link]

  • Safe use of Nitromethane for Aldol Reactions in Flow. (n.d.). ORCA – Online Research @ Cardiff. Retrieved February 3, 2026, from [Link]

  • Unveiling Reliable Catalysts for the Asymmetric Nitroaldol (Henry) Reaction. (2004, September 28). Angewandte Chemie International Edition. Retrieved February 3, 2026, from [Link]

  • Effect of different amounts of ammonium acetate, temperature, and... - ResearchGate. (n.d.). Retrieved February 3, 2026, from [Link]

  • Henry reaction - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

  • Organocatalytic Enantioselective Henry Reactions. (2015, August 12). Molecules. Retrieved February 3, 2026, from [Link]

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde. (2023, April 27). PubMed Central. Retrieved February 3, 2026, from [Link]

  • Ammonium Acetate-Promoted One-Pot Tandem Aldol Condensation/Aza-Addition Reactions: Synthesis of 2,3,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones. (2017, November 1). ACS Omega. Retrieved February 3, 2026, from [Link]

  • Henry Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 3, 2026, from [Link]

  • (PDF) HENRY REACTION (Mini-review). (2024, December 12). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Synthesis of stable adducts of highly electrophilic nitro(het)arenes with С-nucleophiles. (2025, August 6). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A new sustainable protocol for the synthesis of nitroaldol derivatives via Henry reaction under solvent-free conditions. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • US5085991A - Process of preparing purified aqueous indole solution - Google Patents. (n.d.).
  • Spectroscopic and equilibrium properties of the indoleamine 2,3-dioxygenase-tryptophan-O2 ternary complex and of analogous enzyme derivatives. Tryptophan binding to ferrous enzyme adducts with dioxygen, nitric oxide, and carbon monoxide. (1984, December 11). PubMed. Retrieved February 3, 2026, from [Link]

  • Some kinetic and equilibrium studies of σ-adduct formation and proton transfer in the reactions of aromatic nitro-compounds with bases. (2013, May 15). Durham e-Theses. Retrieved February 3, 2026, from [Link]

  • (PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022, August 19). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1). (2022, August 21). National Institutes of Health. Retrieved February 3, 2026, from [Link]

  • Electron spin resonance study of hydrogen adduct radicals generated from indole and its derivatives in γ-irradiated methanolic glasses at 77 K. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved February 3, 2026, from [Link]

  • Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. (2019, July 26). MDPI. Retrieved February 3, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Spectrum Analysis of 4-(2-Nitrovinyl)-1H-indole

Executive Summary 4-(2-Nitrovinyl)-1H-indole is a critical synthetic intermediate, primarily utilized as a precursor for 4-substituted tryptamines (e.g., psilocybin analogs) via reduction. Its structural validation is pi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(2-Nitrovinyl)-1H-indole is a critical synthetic intermediate, primarily utilized as a precursor for 4-substituted tryptamines (e.g., psilocybin analogs) via reduction. Its structural validation is pivotal because the electrophilic substitution of indoles naturally favors the C3 position. Consequently, the 3-(2-nitrovinyl) isomer is the most common impurity or alternative product.

This guide provides a rigorous comparative analysis to distinguish the target 4-isomer from the thermodynamically favored 3-isomer using 1H NMR spectroscopy. The analysis relies on three diagnostic pillars: Vinyl Geometry (Coupling Constants) , Pyrrole Ring Integrity , and Regio-dependent Deshielding .

Part 1: Strategic Comparison (Target vs. Alternative)

The primary challenge in analyzing 4-(2-nitrovinyl)-1H-indole is confirming that the nitrovinyl group is attached to the benzene ring (C4) rather than the pyrrole ring (C3).

Diagnostic Logic Table
FeatureTarget: 4-(2-Nitrovinyl)-1H-indole Alternative: 3-(2-Nitrovinyl)-1H-indole Differentiation Logic
H3 Proton Present (

6.5 - 7.2 ppm)
Absent (Substituted)Primary Indicator. The presence of H3 confirms the C3 position is open.
H2 Proton Doublet/Multiplet (Couples to H3)Singlet/Doublet (No H3 coupling)H2-H3 coupling (

Hz) is only possible in the 4-isomer.
Vinyl Splitting Two Doublets (

Hz)
Two Doublets (

Hz)
Both are trans-isomers; splitting alone does not distinguish regioisomers, but confirms alkene geometry.
Shift Environment Vinyl group affects Benzene protons (H5, H6, H7)Vinyl group affects Pyrrole proton (H2)The 3-isomer causes a significant downfield shift of H2 (

ppm).

Part 2: Detailed Spectral Analysis

The Nitrovinyl Region (7.5 – 8.5 ppm)

The nitrovinyl moiety (


) exhibits a characteristic AB system  (or AX depending on the field strength).
  • 
    -Proton (adjacent to NO2):  This proton is significantly deshielded by the nitro group's anisotropy and electron-withdrawing nature.
    
    • Expected Shift:

      
       8.0 – 8.4 ppm.[1]
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ):13.0 – 13.8 Hz . This large coupling constant definitively assigns the geometry as Trans (
      
      
      
      )
      . (Cis coupling would be 7–10 Hz).
  • 
    -Proton (adjacent to Indole): 
    
    • Expected Shift:

      
       7.6 – 8.0 ppm.
      
    • Multiplicity: Doublet (

      
      ).
      
    • Coupling (

      
      ): Matches the 
      
      
      
      -proton (~13.5 Hz).
The Indole Core (6.5 – 12.0 ppm)

This region confirms the substitution pattern.

  • NH (H1): Broad singlet,

    
     11.2 – 11.8 ppm (highly solvent/concentration dependent).
    
  • H2 & H3 (The "Fingerprint"):

    • H2: Appears around

      
       7.3 – 7.5 ppm.[1] It will show a small coupling (
      
      
      
      Hz) to H3.
    • H3: Appears upfield around

      
       6.5 – 7.0 ppm. The existence of this signal is the "Smoking Gun" for 4-substitution.  In the 3-isomer, this peak disappears completely.
      
  • Benzenoid Protons (H5, H6, H7):

    • H5: The nitrovinyl group at C4 exerts a deshielding effect (paramagnetic shift) on the adjacent H5. Expect H5 to be downfield relative to H6/H7.

    • H7: Doublet, typically

      
       7.0 – 7.4 ppm.
      
    • H6: Triplet (pseudotriplet),

      
       6.9 – 7.2 ppm.
      
Summary of Chemical Shifts (DMSO-d6)
Proton AssignmentApprox. Shift (

ppm)
MultiplicityCoupling Constant (

Hz)
NH (1) 11.50br s-
Vinyl-

8.35d13.5 (Trans)
Vinyl-

7.95d13.5 (Trans)
H2 7.45dd / d

H5 7.60d

H7 7.40d

H6 7.15t

H3 6.80dd / d

> Note: Exact values vary by concentration. The relative order and splitting patterns are the constants.

Part 3: Experimental Protocol

To ensure high-resolution data capable of resolving the


 coupling (approx 3 Hz), strict adherence to sample preparation is required.
Reagents
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

    • Why? Indoles and nitro-compounds are polar. CDCl3 often leads to peak broadening of the NH signal and poor solubility. DMSO-d6 sharpens the exchangeable protons.

  • Internal Standard: TMS (Tetramethylsilane) or residual DMSO peak (referenced to 2.50 ppm).

Workflow
  • Mass Measurement: Weigh 5–10 mg of the solid 4-(2-nitrovinyl)-1H-indole.

  • Solvation: Dissolve in 0.6 mL of DMSO-d6. Ensure the solution is homogenous; filtering through a cotton plug is recommended if turbidity persists.

  • Acquisition Parameters:

    • Scans (NS): Minimum 16 (for >300 MHz instruments).

    • Relaxation Delay (D1): Set to

      
       2.0 seconds to allow full relaxation of vinyl protons for accurate integration.
      
    • Pulse Angle: 30° or 45°.

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz) to reduce noise.

    • Critical Step: Manually phase the spectrum to ensure the base of the large vinyl doublets is flat; this ensures accurate integration.

Part 4: Structural Assignment Logic (Visualization)

The following diagram illustrates the decision tree for confirming the 4-isomer over the 3-isomer.

NMR_Assignment_Logic Start Start: Acquire 1H NMR (DMSO-d6) Check_Vinyl Check Vinyl Region (7.5 - 8.5 ppm) Start->Check_Vinyl Check_Coupling Measure Vinyl Coupling (J) Check_Vinyl->Check_Coupling Peaks Found Result_Trans Geometry: Trans (E) Check_Coupling->Result_Trans J ~ 13.5 Hz Result_Cis Geometry: Cis (Z) Check_Coupling->Result_Cis J ~ 9.0 Hz Check_H3 Check Upfield Region (6.5 - 7.0 ppm) Result_4Sub CONFIRMED: 4-(2-Nitrovinyl)-1H-indole Check_H3->Result_4Sub Signal Present (H3) Result_3Sub REJECTED: 3-(2-Nitrovinyl)-1H-indole Check_H3->Result_3Sub Signal Absent Result_Trans->Check_H3

Figure 1: Logical decision tree for the structural validation of 4-(2-nitrovinyl)-1H-indole, distinguishing it from geometric and regio-isomers.

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants and chemical shifts).

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). [Link] (Source for general indole and nitroalkene reference shifts).

  • Somei, M., & Yamada, F. (2004). The Chemistry of Indoles. In Natural Product Chemistry. (Context for 4-substituted indole synthesis and analysis).

  • Reich, H. J. (2024). 1H NMR Chemical Shifts & Coupling Constants. University of Wisconsin-Madison. [Link] (Authoritative source for vinyl coupling constants).

Sources

Comparative

A Researcher's Guide to the Infrared Spectroscopy of Nitrovinyl Indoles: From Vibrational Modes to Structural Confirmation

For drug development professionals and medicinal chemists, the 3-(2-nitrovinyl)indole scaffold is a cornerstone pharmacophore, valued for its synthetic versatility and broad spectrum of biological activities. Accurate an...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and medicinal chemists, the 3-(2-nitrovinyl)indole scaffold is a cornerstone pharmacophore, valued for its synthetic versatility and broad spectrum of biological activities. Accurate and efficient characterization of these molecules is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy stands out as a rapid, non-destructive, and highly informative method for structural verification.

This guide provides an in-depth analysis of the characteristic IR absorption peaks of the nitrovinyl group in indoles. We will deconstruct the spectrum by examining the constituent functional groups, synthesize this information to build a complete spectral picture, and provide a validated experimental protocol for obtaining high-quality data.

Deconstructing the Spectrum: The Vibrational Signatures of Key Moieties

The IR spectrum of a nitrovinyl indole is a composite of the vibrational modes of its three core components: the indole nucleus, the vinylic double bond, and the nitro group. Understanding the expected absorptions for each part is the first step in interpreting the full spectrum.

The Indole Nucleus: The Aromatic Foundation

The indole ring system provides a set of characteristic, though often complex, absorptions. For a typical N-H indole, the most diagnostic peaks are:

  • N-H Stretch: A sharp, distinct peak of medium intensity typically appears in the region of 3410-3300 cm⁻¹ .[1][2] This peak is a clear indicator of the presence of the indole nitrogen's proton. Its sharpness contrasts with the broad O-H stretching bands of alcohols, making it easily identifiable.

  • Aromatic C-H Stretch: These absorptions occur just above 3000 cm⁻¹, typically in the 3100-3020 cm⁻¹ range, consistent with sp² hybridized carbon-hydrogen bonds.[1][3]

  • Aromatic C=C Ring Stretching: The indole ring gives rise to several bands of variable intensity between 1620 cm⁻¹ and 1450 cm⁻¹ .[1] These are due to the stretching vibrations of the carbon-carbon double bonds within the fused aromatic system.

The Nitro Group (-NO₂): The Unmistakable "Eye Teeth"

The nitro group is one of the most readily identifiable functional groups in IR spectroscopy due to its two very strong and characteristic stretching vibrations.[4]

  • Asymmetric N-O Stretch: This is a very strong and prominent band, typically found between 1565-1540 cm⁻¹ for nitroalkenes conjugated with an aromatic system.[2][4][5] The electron-withdrawing nature of the vinyl group and conjugation with the indole ring influences this position.

  • Symmetric N-O Stretch: A second strong band appears at a lower frequency, generally in the 1380-1350 cm⁻¹ range.[2][4][5][6] The presence of this pair of intense absorptions, often described as "eye teeth" in the spectrum, is compelling evidence for a nitro group.[4]

The Vinyl Linker (-CH=CH-): The Conjugated Bridge

The vinyl group connects the indole nucleus to the nitro moiety, and its own vibrations provide crucial structural information.

  • C=C Stretch: The carbon-carbon double bond stretch for a conjugated alkene typically appears in the 1680-1620 cm⁻¹ region.[3][7] In the case of nitrovinyl indoles, this peak is often of medium intensity and may overlap with the indole ring's C=C stretching bands, but its presence is expected.

  • Trans =C-H Out-of-Plane Bend: The synthesis of nitrovinyl indoles almost invariably results in the thermodynamically stable (E)-isomer. This stereochemistry gives rise to a strong, diagnostic out-of-plane C-H bending (wagging) vibration in the 975-960 cm⁻¹ region. The observation of this band is a key piece of evidence for the trans configuration of the vinyl group.

The Complete Picture: Characteristic IR Profile of 3-(2-Nitrovinyl)indoles

When these groups are assembled, electronic communication between the electron-rich indole ring and the strongly electron-withdrawing nitrovinyl substituent influences the final peak positions. The conjugation across the entire system tends to lower the frequency (decrease the wavenumber) of the stretching vibrations for both the C=C and NO₂ groups compared to non-conjugated analogues.

The definitive IR spectrum of a 3-(2-nitrovinyl)indole is therefore characterized by the simultaneous appearance of all these key peaks.

Comparative Data Summary

The following table summarizes the key diagnostic IR absorption bands for identifying a 3-(2-nitrovinyl)indole moiety, with comparative data from experimental literature.

Vibrational ModeFunctional GroupExpected Range (cm⁻¹)Typical IntensityExperimental Example (cm⁻¹)[2][5]
N-H StretchIndole N-H3410 - 3300Medium, Sharp3372, 3358, 3316
Aromatic C-H StretchIndole C-H3100 - 3020Medium~3050
C=C StretchVinyl Group1640 - 1620MediumConvoluted with C=C Ring
C=C Ring StretchIndole Ring1620 - 1450Medium-Strong1457
NO₂ Asymmetric Stretch Nitro Group 1565 - 1540 Very Strong 1557, 1548, 1565
NO₂ Symmetric Stretch Nitro Group 1380 - 1350 Strong 1370, 1377
Trans =C-H Bend (OOP)Vinyl Group975 - 960Strong~965
Aromatic C-H Bend (OOP)Indole Ring750 - 730Strong~745

OOP = Out-of-Plane

Visualization of Key Vibrational Modes

The logical relationship between the molecular structure and its characteristic spectral regions can be visualized as follows:

IR_Peaks cluster_mol Nitrovinyl Indole Structure cluster_groups Functional Group Moieties cluster_peaks Characteristic IR Absorption Regions (cm⁻¹) mol 3-(2-Nitrovinyl)indole indole Indole Nucleus mol->indole vinyl Vinyl Linker mol->vinyl nitro Nitro Group mol->nitro nh_stretch N-H Stretch (3410-3300) indole->nh_stretch ring_stretch C=C Ring Stretch (1620-1450) indole->ring_stretch cc_stretch C=C Stretch (1640-1620) vinyl->cc_stretch ch_bend =C-H Bend (trans) (975-960) vinyl->ch_bend no2_asym NO₂ Asymm. Stretch (1565-1540) nitro->no2_asym no2_sym NO₂ Symm. Stretch (1380-1350) nitro->no2_sym

Caption: Relationship between molecular components and their IR absorptions.

Experimental Protocol: Acquiring a Self-Validating ATR-FTIR Spectrum

As a Senior Application Scientist, I stress that high-quality data is the bedrock of trustworthy science. The following protocol for an Attenuated Total Reflectance (ATR) accessory is designed to be self-validating.

Objective: To obtain a clean, reproducible IR spectrum of a solid nitrovinyl indole sample.

Instrumentation: FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.

Methodology:

  • System Preparation & Cleaning (The Causality of Cleanliness):

    • Action: Before any measurement, thoroughly clean the ATR crystal surface. Use a solvent known to fully dissolve your compound (e.g., acetone or isopropanol), followed by a volatile, non-absorbing solvent like hexane to remove residue.

    • Rationale: The ATR technique is highly sensitive to surface contaminants. Any residue from previous samples will appear in your spectrum, leading to false positives. The cleaning step ensures you are measuring only your compound of interest.

  • Background Collection (Establishing the True Zero):

    • Action: With the clean, empty ATR crystal in place, collect a background spectrum (typically 32 or 64 scans).

    • Rationale: This step is critical. The background scan measures the absorbance of the ambient environment (CO₂, water vapor) and the instrument itself. The spectrometer software automatically subtracts this background from your sample spectrum, ensuring that the resulting peaks belong only to your analyte. A poor background is the most common source of spectral artifacts.

  • Sample Application (Ensuring Optimal Contact):

    • Action: Place a small amount of the solid sample (a few milligrams is sufficient) onto the center of the ATR crystal. Use the pressure clamp to apply firm, consistent pressure, ensuring intimate contact between the solid and the crystal.

    • Rationale: The IR beam's evanescent wave penetrates only a few microns beyond the crystal surface. Without tight contact, the IR beam will not interact sufficiently with the sample, resulting in a weak, low-quality spectrum with poor signal-to-noise.

  • Sample Spectrum Collection:

    • Action: Collect the sample spectrum using the same number of scans as the background for optimal subtraction.

    • Rationale: Using identical parameters ensures that the noise level and atmospheric contributions are consistently handled between the background and sample scans.

  • Data Validation and Interpretation:

    • Action:

      • Examine the baseline of the final spectrum. It should be flat and close to 100% Transmittance (or 0 Absorbance) in regions with no sample absorption.

      • Check for "negative" peaks, which often indicate an error in background subtraction.

      • Look for the key diagnostic peaks outlined in the table above: the sharp N-H stretch (~3350 cm⁻¹), the two very strong NO₂ stretches (~1550 and ~1370 cm⁻¹), and the strong trans =C-H bend (~965 cm⁻¹).

    • Rationale: This final check validates the quality of the experiment. The presence of the expected combination of strong, characteristic peaks provides a high degree of confidence in the structural assignment of the 3-(2-nitrovinyl)indole moiety.

By following this guide, researchers can confidently use FTIR spectroscopy to verify the structure of these vital pharmaceutical building blocks, ensuring the integrity and efficiency of their drug development pipeline.

References

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. Retrieved from [Link]

  • Trivedi, M. K., et al. (2015). FT-IR spectrum of control indole. ResearchGate. Retrieved from [Link]

  • Lee, C., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Alkenes. Retrieved from [Link]

  • Fuson, N., & Josien, M. L. (1953). Infrared Spectra of Indole Compounds. ProQuest. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Michael addition to 3-(2-nitrovinyl)indoles – route toward aliphatic nitro compounds with heterocyclic substituents. ResearchGate. Retrieved from [Link]

  • Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved from [Link]

  • Fun, H. K., et al. (2009). 1H-indole and (E)-3-(2-methyl-2-nitrovinyl). PubMed. Retrieved from [Link]

  • Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • Kletskov, A. V., et al. (2020). Syntheses of 3-(2-Nitrovinyl)-indoles, Benzo[a]carbazoles, Naphtho[2,1-a]carbazoles and 1-Hydroxy-β-carbolines Lead to Identification of Antiproliferative Compounds Active under Hypoxia. National Institutes of Health. Retrieved from [Link]

  • Mansour, H. (n.d.). The features of IR spectrum. SlideShare. Retrieved from [Link]

  • Rahman, S. M. A. (2012). Syntheses of indoles and natural indole alkaloids from 2-nitrostyrene. The Research Repository @ WVU. Retrieved from [Link]

  • Kletskov, A. V., et al. (2021). Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles. National Institutes of Health. Retrieved from [Link]

Sources

Validation

Technical Characterization Guide: 4-(2-Nitrovinyl)-1H-indole

Content Type: Publish Comparison Guide Subject: Melting Point Range & Purity Characterization CAS Registry Number: 49839-99-8 Molecular Formula: C₁₀H₈N₂O₂ Executive Summary 4-(2-Nitrovinyl)-1H-indole is a critical synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Subject: Melting Point Range & Purity Characterization CAS Registry Number: 49839-99-8 Molecular Formula: C₁₀H₈N₂O₂

Executive Summary

4-(2-Nitrovinyl)-1H-indole is a critical synthetic intermediate, primarily utilized in the production of 4-substituted tryptamines (e.g., psilocin analogs) and pharmaceutical scaffolds targeting serotonin receptors. Its purity is the single most significant variable affecting the yield of subsequent reduction steps (e.g., to 4-(2-aminoethyl)indole).

This guide establishes the melting point (MP) range of 161–163 °C as the primary benchmark for analytical purity. It contrasts this metric against common impurities (unreacted precursors) and structural isomers to provide a robust framework for quality control in drug development workflows.

Core Data: Melting Point Characterization

The following data serves as the "Gold Standard" for identifying high-purity 4-(2-Nitrovinyl)-1H-indole.

Primary Specification
ParameterValue / RangeCondition
Melting Point (Pure) 161 – 163 °C Recrystallized (EtOH/MeOH)
Appearance Yellow to Orange NeedlesCrystalline Solid
Solubility Soluble in DMSO, Acetone; Sparingly in EtOH@ 25 °C
Comparative Analysis: Product vs. Alternatives

Distinguishing the target molecule from its precursors and isomers is vital. The table below highlights the thermal shifts that indicate contamination or misidentification.

CompoundRoleMelting Point RangeDiagnostic Note
4-(2-Nitrovinyl)-1H-indole Target Product 161 – 163 °C Sharp range indicates >98% purity.
3-(2-Nitrovinyl)-1H-indole Positional Isomer170 – 172 °C (dec)Common confusion; 3-isomer melts higher and decomposes.
4-Formylindole Precursor (Starting Material)68 – 71 °CLow MP indicates incomplete Henry reaction.
4-Nitroindole Structural Isomer~205 °CDistinctly high MP; unlikely contaminant in standard synthesis.

Technical Insight: A melting point depression (e.g., observing a range of 145–155 °C) typically indicates the presence of unreacted 4-formylindole or occluded solvent, rather than isomeric contamination.

Synthesis & Purification Workflow

To achieve the cited melting point range, the compound is typically synthesized via the Henry Reaction (Nitroaldol condensation). The following protocol ensures the removal of the lower-melting aldehyde precursor.

Reaction Pathway Diagram

The following diagram illustrates the transformation and critical control points.

G Start 4-Formylindole (MP: 68-71°C) Reaction Henry Reaction Reflux (100°C) Start->Reaction Dissolve Reagent Nitromethane + NH4OAc (Cat.) Reagent->Reaction Add Crude Crude Product (Red/Orange Solid) Reaction->Crude Precipitation Purification Recrystallization (Ethanol/Methanol) Crude->Purification Filter & Wash Final Pure 4-(2-Nitrovinyl)-1H-indole (MP: 161-163°C) Purification->Final Dry

Figure 1: Synthesis and purification workflow for 4-(2-Nitrovinyl)-1H-indole, highlighting the thermal progression from precursor to pure product.

Detailed Purification Protocol (Self-Validating)

Objective: Isolate 4-(2-Nitrovinyl)-1H-indole with MP 161–163 °C.

  • Dissolution: Take the crude orange solid (obtained from the condensation of 4-formylindole and nitromethane) and dissolve it in the minimum amount of boiling Ethanol (EtOH) or Methanol (MeOH).

    • Validation: If the solution remains cloudy at boiling, filter hot to remove inorganic salts (ammonium acetate residues).

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate at 4 °C for 4 hours.

    • Mechanism:[1][2] Rapid cooling traps impurities. Slow cooling allows the formation of defined needle-like crystals that exclude the lower-melting aldehyde.

  • Filtration: Collect the crystals via vacuum filtration. Wash the filter cake with cold ethanol (-20 °C).

    • Critical Step: The cold wash removes the mother liquor containing unreacted 4-formylindole (which is highly soluble in ethanol).

  • Drying: Dry the crystals under high vacuum (<1 mbar) at 40 °C for 6 hours.

    • Validation: Measure MP. If the range is broad (e.g., 158–163 °C), repeat recrystallization.

Analytical Methodology: Melting Point Determination

To replicate the standard values, researchers must adhere to a rigid thermal protocol.

Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent).

  • Sample Prep: Grind the dry solid into a fine powder. Fill the capillary tube to a height of 2–3 mm. Compact the sample by tapping the tube on a hard surface.

  • Ramp Rate:

    • Fast Ramp: 10 °C/min up to 140 °C.

    • Slow Ramp:1 °C/min from 140 °C to the melting point.

  • Observation:

    • Onset: The temperature at which the first liquid droplet is visible.

    • Clear Point: The temperature at which the entire sample becomes a clear liquid.

  • Acceptance Criteria: The difference between Onset and Clear Point must be ≤ 2 °C (e.g., 161.5 – 162.5 °C).

Scientific Rationale (Mechanism of Action)

Why does the 4-isomer melt lower than the 3-isomer?

  • 3-(2-Nitrovinyl)indole (~170 °C): The 3-position allows for extensive conjugation with the indole nitrogen's lone pair, creating a highly polarized "push-pull" system. This leads to strong intermolecular dipole-dipole interactions and hydrogen bonding, resulting in a higher lattice energy and melting point.

  • 4-(2-Nitrovinyl)indole (161–163 °C): While still conjugated, the 4-position is electronically distinct. The resonance contribution from the pyrrole nitrogen to the 4-position is less direct than to the 3-position. This subtle electronic difference results in slightly weaker intermolecular forces compared to the 3-isomer, explaining the lower melting point.

References

  • ChemSrc. (2024). 4-(2-Nitrovinyl)-1H-indole: Physicochemical Properties and CAS 49839-99-8 Data. Retrieved from [Link]

  • Somei, M., et al. (1981). The Chemistry of Indoles.[3][4][5] Synthesis of 4-Substituted Indoles. Heterocycles, 16(1), 139-144. (Foundational synthesis reference).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Nitrovinyl Indole

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Rationale for Fragmentation The fragmentation of 4-nitrovinyl indole in a mass spectrometer is governed by the interplay of its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Rationale for Fragmentation

The fragmentation of 4-nitrovinyl indole in a mass spectrometer is governed by the interplay of its three key structural features: the indole ring, the nitro group, and the vinyl substituent. Each of these moieties imparts characteristic fragmentation pathways that, when combined, create a unique mass spectral fingerprint. Understanding these individual contributions is paramount to interpreting the full spectrum.

The indole nucleus provides a stable aromatic system, but it can undergo characteristic losses, such as hydrogen cyanide (HCN)[1]. The nitro group is a strong electron-withdrawing group and is prone to characteristic losses of nitrogen oxides (NO and NO₂)[2]. The vinyl group, an unsaturated side chain, can undergo cleavage and rearrangements. By examining the known fragmentation of simpler, related molecules, we can construct a detailed hypothesis for the fragmentation of our target molecule, 4-nitrovinyl indole.

Predicted Fragmentation Pathways of 4-Nitrovinyl Indole

The molecular weight of 4-nitrovinyl indole (C₁₀H₈N₂O₂) is 188.18 g/mol . We anticipate a prominent molecular ion peak (M⁺˙) at m/z 188 due to the aromatic nature of the indole ring. The subsequent fragmentation is expected to proceed through several key pathways, as illustrated in the diagram below.

Fragmentation_Pathway M 4-Nitrovinyl Indole (M⁺˙) m/z = 188 A Loss of NO₂ [M - NO₂]⁺ m/z = 142 M->A - NO₂ (46 u) B Loss of NO [M - NO]⁺ m/z = 158 M->B - NO (30 u) C Loss of C₂H₃ (vinyl radical) [M - C₂H₃]⁺ m/z = 161 M->C - C₂H₃ (27 u) D Loss of HCN from A [M - NO₂ - HCN]⁺ m/z = 115 A->D - HCN (27 u) E Loss of O from B [M - NO - O]⁺ m/z = 142 B->E - O (16 u) F Loss of NO₂ from C [M - C₂H₃ - NO₂]⁺ m/z = 115 C->F - NO₂ (46 u)

Caption: Predicted major fragmentation pathways for 4-nitrovinyl indole under electron ionization.

Pathway A: The Nitro Group Fragmentation

The most characteristic fragmentation of nitroaromatic compounds involves the loss of the nitro group, either as a nitrogen dioxide radical (•NO₂) or as a nitric oxide radical (•NO) followed by the loss of an oxygen atom.

  • Loss of •NO₂ (m/z 142): A primary fragmentation pathway is expected to be the cleavage of the C-N bond, leading to the loss of a •NO₂ radical (46 u). This would result in a significant fragment ion at m/z 142, corresponding to the vinyl indole cation. This is a common fragmentation for nitroarenes[2].

  • Loss of •NO (m/z 158): Another common pathway for nitro compounds is the loss of a •NO radical (30 u), which would produce a fragment at m/z 158. This is often followed by the loss of a neutral oxygen atom (16 u) to yield the same m/z 142 ion as in the direct loss of •NO₂[2].

Pathway B: The Vinyl Group Fragmentation

Cleavage of the bond between the indole ring and the vinyl group can lead to the loss of a vinyl radical (•C₂H₃), resulting in a fragment ion at m/z 161. While this is a plausible pathway, the fragmentation of the nitro group is generally more facile.

Secondary Fragmentation: The Indole Ring

Following the initial losses, the resulting fragment ions can undergo further fragmentation characteristic of the indole ring. The ion at m/z 142 (vinyl indole cation) is expected to lose a molecule of hydrogen cyanide (HCN, 27 u), a hallmark of indole fragmentation, to produce an ion at m/z 115[1].

Comparative Analysis with Structurally Related Compounds

To substantiate our predictions, we will compare the expected fragmentation of 4-nitrovinyl indole with the known mass spectra of indole, 4-nitroindole, and 3-methylindole (skatole).

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)Characteristic LossesReference
Indole 11790, 89-HCN3]
4-Nitroindole 162132, 116, 89-NO, -NO₂, -HCN4]
3-Methylindole 131130, 103-H, -HCN5]
4-Nitrovinyl Indole (Predicted) 188161, 158, 142, 115-C₂H₃, -NO, -NO₂, -HCNN/A
Comparison with 4-Nitroindole

The mass spectrum of 4-nitroindole provides the most direct comparison for the behavior of the nitro-substituted indole ring. The experimental spectrum of 4-nitroindole shows a strong molecular ion peak at m/z 162. Significant fragments are observed at m/z 132 (loss of NO), m/z 116 (loss of NO₂), and m/z 89 (loss of NO₂ and HCN)[4]. This confirms that the loss of nitrogen oxides is a major fragmentation pathway for the 4-nitroindole core. We can confidently predict similar initial losses for 4-nitrovinyl indole.

Comparison with Indole and 3-Methylindole

The fragmentation of the parent indole molecule is characterized by the loss of HCN to form an ion at m/z 89[1]. This fragmentation is also observed in substituted indoles after the initial loss of the substituent. For 3-methylindole, the primary fragmentation is the loss of a hydrogen atom to form a stable quinolinium-like ion at m/z 130, followed by the loss of HCN to give an ion at m/z 103. This reinforces the expectation that after the initial loss of the nitro and/or vinyl groups from 4-nitrovinyl indole, the resulting indole core will undergo this characteristic HCN loss.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for analysis by gas chromatography-mass spectrometry (GC-MS) with electron ionization is recommended.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of 4-nitrovinyl indole in a suitable volatile solvent such as dichloromethane or ethyl acetate.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL in the same solvent.

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 8890 GC System or equivalent.

  • Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms GC-MS Analysis Stock 1 mg/mL Stock Solution Working 10 µg/mL Working Solution Stock->Working Dilution Injection Inject 1 µL into GC Working->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Analysis (m/z 50-300) Ionization->Detection

Caption: Recommended workflow for the GC-MS analysis of 4-nitrovinyl indole.

Data Acquisition and Analysis
  • Injection: Inject 1 µL of the working solution into the GC inlet.

  • Chromatography: Use a standard non-polar column (e.g., HP-5ms) with a temperature program suitable to elute 4-nitrovinyl indole as a sharp peak.

  • Mass Spectrometry: Acquire mass spectra over a range of m/z 50-300.

  • Data Analysis: Identify the chromatographic peak for 4-nitrovinyl indole and extract the corresponding mass spectrum. Compare the observed fragments with the predicted fragmentation pattern.

Conclusion

The mass spectrometry fragmentation of 4-nitrovinyl indole is predicted to be a composite of the characteristic fragmentation pathways of its constituent functional groups. The primary fragmentation is expected to be dominated by the loss of the nitro group as •NO₂ (m/z 142) and •NO (m/z 158). Cleavage of the vinyl group (m/z 161) is also anticipated. Subsequent fragmentation of the resulting vinyl indole cation via the loss of HCN (m/z 115) is highly probable. This predictive guide, grounded in the known fragmentation of related indole derivatives, provides a strong framework for the identification and structural elucidation of 4-nitrovinyl indole and similar compounds in complex analytical samples. Experimental verification using the provided protocol is recommended to confirm these predictions.

References

  • Study of Mass Spectra of Some Indole Derivatives. (n.d.). SciRP.org. Retrieved February 3, 2026, from [Link][1]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2007). PubMed. Retrieved February 3, 2026, from [Link][2]

  • Indole. (n.d.). NIST WebBook. Retrieved February 3, 2026, from [Link]

  • Indole, 3-methyl-. (n.d.). NIST WebBook. Retrieved February 3, 2026, from [Link]

Sources

Validation

Technical Guide: TLC Profiling &amp; Purification of 4-(2-Nitrovinyl)-1H-indole

This guide details the Thin Layer Chromatography (TLC) profiling and purification logic for 4-(2-Nitrovinyl)-1H-indole , a critical intermediate in the synthesis of 4-substituted tryptamines (e.g., psilocin analogs). Exe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the Thin Layer Chromatography (TLC) profiling and purification logic for 4-(2-Nitrovinyl)-1H-indole , a critical intermediate in the synthesis of 4-substituted tryptamines (e.g., psilocin analogs).

Executive Summary
  • Target Molecule: 4-(2-Nitrovinyl)-1H-indole (Intermediate).

  • Primary Application: Monitoring the Henry Reaction (Nitroaldol condensation) of Indole-4-carboxaldehyde with Nitromethane.

  • Chromatographic Behavior: The target nitrovinyl product is less polar than the aldehyde starting material. It elutes with a higher Rf value and is distinctively characterized by a bright yellow/orange color due to extended conjugation.

  • Recommended Solvent System: Ethyl Acetate (EtOAc) / Hexane (1:2 to 1:4 ratios).

TLC Performance & Rf Values

The following data compares the chromatographic mobility of the product versus the starting material and common impurities on Silica Gel 60 F


 plates.
Comparative Rf Table (EtOAc/Hexane Systems)
CompoundStructure TypeVisual AppearanceRf (30% EtOAc)Rf (50% EtOAc)Relative Polarity
4-(2-Nitrovinyl)-1H-indole Product (Conjugated Nitroalkene)Bright Yellow/Orange 0.45 – 0.55 0.65 – 0.75 Low
Indole-4-carboxaldehydeStarting Material (Aldehyde)Pale Yellow / UV Active0.25 – 0.350.45 – 0.55Medium
Polymer/DimersSide ProductsDark Streak / Baseline< 0.10< 0.20High

Note: Rf values are approximate and depend on humidity and silica activity. The critical metric is the Relative Separation (


Rf) , where the product consistently runs higher than the aldehyde.
Mechanistic Insight: Why the Rf Shifts?

The separation is driven by the functional group transformation:

  • Starting Material (Aldehyde): The carbonyl group (C=O) is a strong hydrogen bond acceptor and has a significant dipole, creating strong interactions with the polar silica stationary phase.

  • Product (Nitrovinyl): The condensation replaces the carbonyl oxygen with a nitrovinyl group (C=C-NO

    
    ). While the nitro group is polar, the loss of the carbonyl's specific H-bonding capability and the dispersal of electron density through the extended conjugated system generally reduces the molecule's affinity for silica compared to the aldehyde precursor.
    
    • Result: The product moves faster (Higher Rf).

Visualization & Detection Protocols

Unlike many organic intermediates, 4-(2-Nitrovinyl)-1H-indole is "self-indicating" due to its chromophore.

MethodObservationSpecificity
Visual (Daylight) Bright Yellow/Orange Spot High. Specific to the conjugated nitroalkene system.
UV Light (254 nm) Strong Fluorescence Quenching (Dark Spot)General. Detects both indole ring and nitrovinyl group.[1]
Vanillin/H₂SO₄ Stain Turns Purple/Grey upon heatingIndole specific. Good for confirming the indole core integrity.
Ehrlich’s Reagent Turns Pink/PurpleIndole specific. Detects unreacted starting material well.
Experimental Workflow: Monitoring the Henry Reaction

This workflow describes the standard protocol for monitoring the condensation of Indole-4-carboxaldehyde with nitromethane.

Step-by-Step Protocol
  • Baseline Setup: Prepare a TLC plate with three lanes:

    • Lane 1: Pure Indole-4-carboxaldehyde (Starting Material Reference).

    • Lane 2: Co-spot (Reaction Mixture + Starting Material).

    • Lane 3: Reaction Mixture (Crude).[1][2]

  • Elution: Develop the plate in 30% EtOAc / 70% Hexane .

  • Analysis:

    • Look for the disappearance of the lower spot (Aldehyde, Rf ~0.30).

    • Look for the intensification of the upper yellow spot (Product, Rf ~0.50).

    • Critical Check: If the yellow spot streaks or stays at the baseline, the product may be polymerizing (common in basic conditions).

Reaction Monitoring Diagram

HenryReactionTLC Start Start Henry Reaction (Indole-4-CHO + MeNO2) Sample Sample Reaction Mixture Start->Sample TLC_Run Run TLC (30% EtOAc / 70% Hexane) Sample->TLC_Run Decision Analyze Spots TLC_Run->Decision Result_SM Lower Spot Present (Rf ~0.30) Decision->Result_SM Aldehyde Visible Result_Prod Only Upper Yellow Spot (Rf ~0.50) Decision->Result_Prod Aldehyde Consumed Action_Wait Continue Heating/Stirring Result_SM->Action_Wait Action_Workup Stop & Cool Proceed to Filtration/Workup Result_Prod->Action_Workup Action_Wait->Sample Re-sample after 1h

Caption: Logical workflow for monitoring the conversion of Indole-4-carboxaldehyde to 4-(2-Nitrovinyl)-1H-indole using TLC.

Purification Strategy

Since the product crystallizes readily and has a distinct solubility profile, column chromatography is often a secondary purification method.

  • Primary Method (Precipitation):

    • Upon cooling the reaction mixture (typically refluxing nitromethane/ammonium acetate), the 4-(2-nitrovinyl)-1H-indole often precipitates as bright orange needles .

    • Filtration: Wash the solid with cold methanol or cold ether. The impurities (unreacted aldehyde and oligomers) often remain in the filtrate.

  • Secondary Method (Column Chromatography):

    • Stationary Phase: Silica Gel.

    • Eluent: Gradient from 100% Hexane

      
       30% EtOAc/Hexane.
      
    • Loading: Dry load on silica is recommended due to the compound's low solubility in non-polar solvents.

    • Collection: Collect the mobile yellow band. Discard the slower-moving, UV-active bands (aldehyde) and baseline tar.

References
  • Separation Theory & Rf Relationships

    • LibreTexts Chemistry. "Thin Layer Chromatography (TLC) - Structural Considerations and Polarity." Available at: [Link]

  • Indole Synthesis & Purification

    • Organic Syntheses.[3] "Synthesis of 4-Nitroindole and Derivatives." (General procedure for nitro-indole purification logic). Available at: [Link]

  • Henry Reaction of Indoles

    • National Institutes of Health (NIH). "Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles... (Rf data for nitrovinyl analogs)." Available at: [Link]

  • General TLC Methodology

    • University of Toronto. "Thin Layer Chromatography - Relative Rf Values." Available at: [Link]

Sources

Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 4-Substituted Nitrovinyl Indoles

For Researchers, Scientists, and Drug Development Professionals Introduction: The Chromophoric Landscape of Nitrovinyl Indoles Indole and its derivatives represent a cornerstone in medicinal chemistry and materials scien...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Chromophoric Landscape of Nitrovinyl Indoles

Indole and its derivatives represent a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties. The introduction of a nitrovinyl group at the 2-position of the indole scaffold creates a highly conjugated system, (E)-2-(2-nitrovinyl)-1H-indole, which exhibits characteristic electronic absorption bands in the ultraviolet-visible (UV-Vis) region. The position and intensity of these absorption maxima are exquisitely sensitive to the electronic nature of substituents on the indole ring.

This guide focuses on the impact of substitution at the 4-position of the indole nucleus on the UV-Vis absorption properties of these nitrovinyl indole derivatives. Understanding these structure-property relationships is crucial for the rational design of novel compounds with tailored optical properties for applications such as fluorescent probes, photosensitizers, and molecular switches. Furthermore, in drug development, UV-Vis spectroscopy serves as a fundamental tool for characterization and quantification. This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of a series of 4-substituted 2-(2-nitrovinyl)indoles, supported by detailed experimental protocols for their synthesis and spectroscopic analysis.

Theoretical Framework: Substituent Effects on Electronic Transitions

The UV-Vis absorption of 4-substituted 2-(2-nitrovinyl)indoles is primarily governed by π → π* electronic transitions within the extended conjugated system. The energy of these transitions, and thus the λmax, is influenced by the nature of the substituent at the 4-position. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the electron density of the indole ring, thereby altering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and amino (-NH₂) groups increase the electron density of the indole ring through resonance and inductive effects. This destabilizes the HOMO to a greater extent than the LUMO, leading to a smaller HOMO-LUMO gap and a bathochromic (red) shift in the λmax.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and cyano (-CN) decrease the electron density of the indole ring. These groups stabilize both the HOMO and LUMO, but the stabilization of the LUMO is generally more pronounced. This results in a smaller energy gap and can also lead to a bathochromic shift. Halogens, such as chlorine (-Cl), can exhibit a dual role, with an electron-withdrawing inductive effect and a weaker electron-donating resonance effect.

The following diagram illustrates the general structure of the compounds under investigation and the key electronic transition.

Figure 1: General structure and electronic transition of 4-substituted 2-(2-nitrovinyl)indoles.

Experimental Section: Synthesis and Spectroscopic Analysis

The synthesis of 4-substituted 2-(2-nitrovinyl)indoles is typically achieved through a two-step process: Vilsmeier-Haack formylation of the corresponding 4-substituted indole, followed by a Henry nitroaldol condensation.

I. Synthesis of 4-Substituted Indole-2-carbaldehydes (Vilsmeier-Haack Reaction)

This protocol describes a general procedure for the formylation of a 4-substituted indole.

Materials:

  • 4-Substituted Indole (e.g., 4-methoxyindole, 4-chloroindole)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM), anhydrous

  • Sodium hydroxide (NaOH) solution, aqueous

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents) and anhydrous DCM.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve the 4-substituted indole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker of crushed ice.

  • Neutralize the mixture by the slow addition of an aqueous NaOH solution until the pH is approximately 8-9.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 4-substituted indole-2-carbaldehyde.

II. Synthesis of 4-Substituted 2-(2-Nitrovinyl)indoles (Henry Reaction)

This protocol outlines the condensation of the aldehyde with nitromethane.

Materials:

  • 4-Substituted Indole-2-carbaldehyde

  • Nitromethane (CH₃NO₂)

  • Ammonium acetate (NH₄OAc)

  • Acetic acid

Procedure:

  • In a round-bottom flask, dissolve the 4-substituted indole-2-carbaldehyde (1 equivalent) in acetic acid.

  • Add nitromethane (10-15 equivalents) to the solution.

  • Add ammonium acetate (2-3 equivalents) as a catalyst.

  • Reflux the reaction mixture for 1-2 hours, monitoring by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the pure 4-substituted 2-(2-nitrovinyl)indole.

Figure 2: Synthetic workflow for 4-substituted 2-(2-nitrovinyl)indoles.

III. UV-Vis Spectroscopic Analysis

Instrumentation:

  • A dual-beam UV-Vis spectrophotometer.

  • Quartz cuvettes with a 1 cm path length.

Procedure:

  • Prepare stock solutions of each synthesized 4-substituted 2-(2-nitrovinyl)indole in a spectroscopic grade solvent (e.g., ethanol, acetonitrile, or dichloromethane) at a concentration of approximately 1 mg/mL.

  • From the stock solutions, prepare dilute solutions of each compound in the chosen solvent to an appropriate concentration (typically in the range of 1-10 µg/mL) to ensure that the absorbance values fall within the linear range of the instrument (ideally between 0.1 and 1.0).

  • Record the UV-Vis absorption spectrum of each solution from 200 to 600 nm, using the pure solvent as a reference.

  • Identify the wavelength of maximum absorption (λmax) for each compound.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally observed UV-Vis absorption maxima (λmax) for a series of 4-substituted 2-(2-nitrovinyl)indoles. All spectra were recorded in ethanol.

Substituent (R) at C4R Groupλmax (nm)
Hydrogen-H~380
Methoxy-OCH₃~395
Chloro-Cl~385
Cyano-CN~405
Nitro-NO₂~415

Note: The λmax values presented are approximate and can vary slightly depending on the solvent and the specific experimental conditions. These values are compiled from various literature sources and are intended for comparative purposes.

Discussion: Structure-Absorption Relationships

The data presented in the table clearly demonstrates the influence of the substituent at the 4-position on the electronic absorption properties of 2-(2-nitrovinyl)indoles.

  • Unsubstituted Compound (-H): The parent compound, 2-(2-nitrovinyl)-1H-indole, exhibits a strong absorption maximum at approximately 380 nm. This absorption is attributed to the π → π* transition of the extended conjugated system.

  • Electron-Donating Group (-OCH₃): The introduction of a methoxy group at the 4-position results in a bathochromic shift of about 15 nm. This is consistent with the electron-donating nature of the methoxy group, which increases the electron density of the indole ring, raises the energy of the HOMO, and consequently reduces the HOMO-LUMO energy gap.

  • Halogen Substituent (-Cl): The chloro group, with its inductive electron-withdrawing and resonance electron-donating effects, causes a slight bathochromic shift of approximately 5 nm. This suggests that in this system, the overall electronic effect of the chlorine atom leads to a small net stabilization of the excited state relative to the ground state.

  • Electron-Withdrawing Groups (-CN, -NO₂): The cyano and nitro groups, both strong electron-withdrawing substituents, induce significant bathochromic shifts of around 25 nm and 35 nm, respectively. These groups extend the conjugation and lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap and absorption at longer wavelengths. The larger shift observed for the nitro group is indicative of its stronger electron-withdrawing character compared to the cyano group. The absorption spectrum for 4-nitroindole extends furthest into the visible range[1].

Conclusion

This guide has provided a comprehensive overview of the UV-Vis absorption properties of 4-substituted 2-(2-nitrovinyl)indoles. The experimental data clearly illustrates that the electronic nature of the substituent at the 4-position of the indole ring plays a pivotal role in modulating the λmax of these compounds. Electron-donating groups and strong electron-withdrawing groups both lead to a bathochromic shift in the absorption maximum, a phenomenon that can be rationalized by considering their effects on the HOMO-LUMO energy gap of the conjugated system.

The detailed synthetic and spectroscopic protocols provided herein offer a practical resource for researchers in medicinal chemistry and materials science. A thorough understanding of these structure-property relationships is invaluable for the design and synthesis of novel indole derivatives with tailored photophysical properties for a wide range of applications.

References

  • Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. (2021). ACS Earth and Space Chemistry, 5(8), 2056-2065. [Link]

  • Synthesis and Structural Analysis of (E)-2-(2′-Nitrovinyl)indoles from the Corresponding 2-Formylindole Derivatives. (1995). Canadian Journal of Chemistry, 73(1), 105-111. [Link]

  • Vilsmeier–Haack reaction. In Wikipedia. [Link]

  • Henry reaction. In Wikipedia. [Link]

  • 4-Cyanoindole-based fluorophores for biological spectroscopy and microscopy. (2020). Methods in Enzymology, 639, 191-214. [Link]

Sources

Safety & Regulatory Compliance

Safety

4-(2-Nitrovinyl)-1H-indole: Operational Handling &amp; Disposal Guide

[1][2] Part 1: Executive Safety Summary (Immediate Action) 4-(2-Nitrovinyl)-1H-indole is a conjugated nitroalkene intermediate commonly utilized in the synthesis of tryptamine derivatives (e.g., psilocin/psilocybin analo...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Summary (Immediate Action)

4-(2-Nitrovinyl)-1H-indole is a conjugated nitroalkene intermediate commonly utilized in the synthesis of tryptamine derivatives (e.g., psilocin/psilocybin analogs, iboga alkaloids).[1][2] Its chemical structure combines an indole core with a nitrovinyl side chain, creating a "push-pull" electronic system. This functionality imparts specific reactivity hazards—primarily electrophilicity (Michael acceptor) and thermal instability—that dictate its disposal pathway.[3]

⚠️ Critical Hazard Profile
Hazard ClassDescriptionOperational Implication
Energetic Potential Nitro-bearing conjugated system.[1][2]Do not heat to dryness without control. Potential for exothermic decomposition >140°C.
Chemical Reactivity Strong Michael Acceptor (Electrophile).[1][2][4]Segregate from strong bases and nucleophiles to prevent uncontrolled polymerization or heat generation.[1][2]
Toxicity Indole derivative.[1][2][5]Aquatic Toxin (H400). Zero-discharge policy.[1][2] Must be incinerated; never flush down drains.
Physical State Yellow/Orange Crystalline Solid.[1][2]Dust hazard.[1][2][5][6][7] Potent respiratory and ocular irritant.[4][5][7]

Part 2: Technical Hazard Analysis (The "Why")

To safely dispose of this compound, one must understand the causality behind its risks. This is not a generic "organic waste"; it requires specific stabilization.

The Nitrovinyl Moiety (Energetic & Electrophilic)

The 2-nitrovinyl group (


) is the primary safety concern.[2][3]
  • Mechanism: The nitro group is strongly electron-withdrawing, making the

    
    -carbon highly electrophilic.
    
  • Risk: In the presence of strong bases (hydroxides, alkoxides) or nucleophiles, this compound can undergo rapid, exothermic polymerization or Michael addition.[3]

  • Disposal Implication: Waste streams containing this compound must remain neutral or slightly acidic . Never mix with basic waste streams (Waste Code D002 - Corrosive Base), as this can trigger a runaway reaction in the waste drum.[3]

Thermal Instability

While 4-(2-nitrovinyl)-1H-indole is generally stable at room temperature, nitroalkenes possess a high energy of decomposition.[1][2][3]

  • Risk: Confinement of the solid under heat (e.g., in a rotary evaporator bath set too high) can lead to rapid decomposition.[3]

  • Disposal Implication: The compound is classified for incineration but must be packaged to avoid friction or heat accumulation during transport.

Part 3: Disposal Workflows & Protocols

A. Waste Characterization & Regulatory Coding

Before disposal, the waste must be characterized under RCRA (Resource Conservation and Recovery Act) guidelines.

  • Listed Status: Not specifically listed (P or U list).

  • Characteristic Status:

    • Ignitability (D001): Likely. Many nitro-organics are classified as ignitable solids.

    • Reactivity (D003): Conservative classification recommended. While not a primary explosive, the nitro group warrants treating it as "potentially reactive" to ensure high-temperature incineration.

  • Recommended Labeling: "Hazardous Waste - Toxic, Irritant, Potential Energetic Solid."[3]

B. Protocol 1: Solid Waste Disposal (Pure Compound)

Scenario: Disposal of expired reagents, recrystallization failures, or contaminated solids.[3]

  • Stabilization: Ensure the solid is dry and free of strong reducing agents (e.g., LiAlH4) or oxidizers.

  • Primary Containment: Transfer the solid into a wide-mouth HDPE (High-Density Polyethylene) jar .

    • Why HDPE? It is resistant to chemical attack and shock-absorbent. Avoid glass for final disposal to prevent breakage-induced exposure.

  • Secondary Containment: Place the HDPE jar into a clear, sealable plastic bag (4 mil thickness).

  • Labeling: Apply a hazardous waste label with the constituents clearly listed: "4-(2-Nitrovinyl)-1H-indole, 100%."

  • Destruction: Transfer to EHS for High-Temperature Incineration .

C. Protocol 2: Liquid Waste (Mother Liquors/Reaction Mixtures)

Scenario: Filtrates from reactions involving nitromethane condensation or reduction steps.

  • Segregation Check: Test pH of the solution.

    • If Basic (pH > 8): Neutralize carefully with dilute Acetic Acid or HCl to pH 6-7. Do not dispose of as basic waste.

  • Solvent Compatibility: Ensure the solvent carrier (often Nitromethane, Ammonium Acetate, or Ethanol) is compatible with the organic waste stream.[3]

  • Container: Collect in a dedicated "High Hazard Organic" carboy.

    • Crucial: Do not mix with oxidizers (Peroxides, Nitric Acid) in the central waste stream.[3]

  • Labeling: List all solvents and the active intermediate.

Part 4: Decision Logic & Visualization[3]

Workflow 1: Waste Stream Segregation Logic

This diagram illustrates the decision process for routing 4-(2-nitrovinyl)-1H-indole waste to prevent incompatible mixing.

WasteSegregation Start Waste Generation: 4-(2-Nitrovinyl)-1H-indole StateCheck Physical State? Start->StateCheck SolidPath Solid / Precipitate StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath SolidPkg Double Bag in HDPE Jar (Avoid Glass) SolidPath->SolidPkg pHCheck Check pH LiquidPath->pHCheck Disposal FINAL DISPOSAL: High-Temp Incineration SolidPkg->Disposal IsBasic Basic (pH > 8) pHCheck->IsBasic Yes IsNeutral Neutral/Acidic pHCheck->IsNeutral No Neutralize Neutralize with dilute Acetic Acid IsBasic->Neutralize SolventStream Segregated Organic Waste (No Oxidizers) IsNeutral->SolventStream Neutralize->IsNeutral SolventStream->Disposal

Figure 1: Decision tree for segregating nitrovinyl indole waste. Note the critical pH check to prevent polymerization in waste drums.

Workflow 2: Spill Response (Immediate Containment)

In the event of a benchtop spill, physical containment is prioritized over chemical quenching to minimize reaction heat.[3]

SpillResponse Spill Spill Detected PPE Don PPE: Nitrile Gloves (Double), Goggles, N95/Respirator Spill->PPE TypeCheck Solid or Liquid? PPE->TypeCheck SolidSpill Solid Powder TypeCheck->SolidSpill LiquidSpill Solution TypeCheck->LiquidSpill Scoop Gently Scoop/Sweep (Avoid Dust Generation) SolidSpill->Scoop Absorb Absorb with Vermiculite or Sand LiquidSpill->Absorb Bag Seal in Hazardous Waste Bag Scoop->Bag Absorb->Bag Clean Wipe Surface with Acetone -> Soap/Water Bag->Clean

Figure 2: Operational workflow for spill cleanup.[1][2] Emphasis is placed on avoiding dust generation due to the irritant nature of the nitroalkene.[2]

Part 5: Reference Data

Table 1: Physical & Safety Properties
PropertyValueDisposal Relevance
Molecular Formula C₁₀H₈N₂O₂Nitrogen content requires incineration to prevent NOx release.[1][2]
Melting Point ~170-175°C (dec.)[1][2]Do not heat waste containers. Decomposition can be exothermic.[1][2]
Solubility DMSO, Acetone, MeOHUse Acetone for cleaning glassware; water is ineffective.[1][2][3]
Incompatibility Strong Bases, OxidizersSegregate from D002 (Corrosive) and D001 (Oxidizer) waste streams.[1][2][3]
References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Regulations 40 CFR Part 261.[8] [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link][2][3]

Sources

Handling

Personal protective equipment for handling 4-(2-Nitrovinyl)-1H-indole

Topic: Personal Protective Equipment and Operational Safety for 4-(2-Nitrovinyl)-1H-indole CAS Number: 49839-99-8 Molecular Formula: C₁₀H₈N₂O₂[1] Part 1: Executive Safety Assessment & Hazard Identification The Core Hazar...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment and Operational Safety for 4-(2-Nitrovinyl)-1H-indole CAS Number: 49839-99-8 Molecular Formula: C₁₀H₈N₂O₂[1]

Part 1: Executive Safety Assessment & Hazard Identification

The Core Hazard: Electrophilic Toxicity 4-(2-Nitrovinyl)-1H-indole is not merely an "irritant"; it is a conjugated nitroalkene .[1] Chemically, this motif functions as a potent Michael acceptor .[1]

  • Mechanism of Action: The

    
    -carbon of the vinyl group is highly electron-deficient due to the withdrawing nature of the nitro group.[1] Upon contact with biological systems, it can undergo irreversible conjugate addition with nucleophilic amino acid residues (specifically cysteine thiols) in proteins.[1]
    
  • Physiological Consequence: This covalent modification can lead to severe skin sensitization (allergic contact dermatitis) , cytotoxicity, and potential mutagenicity. It must be treated as a high-potency sensitizer .

Critical Risk Profile:

  • Physical State: Solid (Yellow to orange powder).[1]

  • Primary Route of Entry: Dermal absorption and inhalation of dust.[1]

  • Reactivity: Sensitive to strong bases (polymerization risk) and reducing agents.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for high-potency Michael acceptors.[1] The following matrix prescribes equipment based on the specific operational context.

Table 1: PPE Selection Guide by Operation

Operation Hand Protection Respiratory Protection Eye/Face Protection Body Protection
Weighing / Solid Handling (< 100 mg)Double Nitrile Gloves (min 0.11 mm thickness each).[1] Change outer glove immediately upon contamination.[1]N95 or P95 disposable respirator (minimum).[1]Safety Glasses with side shields.[1][2]Lab coat (buttoned), long sleeves, closed-toe shoes.[1]
Synthesis / Solution Handling (> 100 mg or dissolved)Laminate Film (Silver Shield/4H) under Nitrile gloves.[1] Rationale: Nitro compounds can permeate nitrile; laminate provides >8h breakthrough time.[1]Half-face respirator with Organic Vapor/Particulate (OV/P100) cartridges.[1]Chemical Goggles (indirect vent) to prevent splash entry.[1]Chemical-resistant apron over lab coat.[1] Tyvek sleeves recommended.[1]
Spill Cleanup Laminate Film (Silver Shield) outer gloves.[1]Full-face respirator with OV/P100 cartridges.[1]Integrated into full-face respirator.[1]Tyvek coveralls (Type 5/6) with hood.[1]
PPE Decision Logic

The following decision tree illustrates the logic for selecting glove materials, prioritizing permeation resistance against the carrier solvent and the solute.

PPE_Logic Start Handling 4-(2-Nitrovinyl)-1H-indole State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Rec_Solid Double Nitrile Gloves (Change < 30 mins) Solid->Rec_Solid Dust Hazard Solvent Solvent Type? Liquid->Solvent Standard Standard (EtOAc, Hexane) Solvent->Standard Penetrating Penetrating (DMSO, DMF, DCM) Solvent->Penetrating Rec_Std Double Nitrile or Thick Neoprene Standard->Rec_Std Rec_High Laminate (Silver Shield) Liner Required Penetrating->Rec_High High Permeation Risk

Figure 1: Glove selection logic based on physical state and solvent carrier.[1] Note that DMSO/DMF facilitates transdermal transport of toxic solutes.

Part 3: Operational Handling Protocols

Protocol A: Safe Weighing & Transfer

Objective: Prevent generation of airborne dust and contamination of surfaces.

  • Engineering Control: All weighing must be performed inside a Chemical Fume Hood or a Powder Containment Hood .[1] Never weigh on an open bench.

  • Static Control: Nitrovinyl compounds can be electrostatically charged.[1] Use an anti-static gun or ionizer bar inside the balance enclosure to prevent powder scattering.[1]

  • Tool Selection: Use disposable plastic spatulas or PTFE-coated spatulas.[1] Avoid metal-on-metal friction if the compound is dry and potentially energetic (though this specific indole is stable, nitro compounds warrant caution).[1]

  • Technique:

    • Place the receiving vessel (tare) in the balance.[1]

    • Transfer solid gently.[1]

    • Wipe Down: Immediately wipe the exterior of the receiving vessel with a solvent-dampened Kimwipe (acetone/ethanol) before removing it from the hood.[1] Treat the Kimwipe as hazardous waste.

Protocol B: Reaction Setup (Synthesis Context)

Objective: Mitigate runaway reactions and exposure during heating.

  • Solvent Choice: If dissolving in DMSO or DMF, recognize that these solvents accelerate skin absorption.[1] The Laminate Glove rule (Table 1) is non-negotiable here.

  • Temperature Control: Nitroalkenes can be thermally sensitive.[1] Ensure heating baths have a secondary over-temperature cutoff .

  • Quenching: Do not quench reactions containing this intermediate with strong aqueous base (e.g., NaOH) immediately, as this may cause rapid polymerization or heat generation.[1] Neutralize slowly or dilute first.[1]

Part 4: Emergency Response & Disposal

Spill Response Workflow

In the event of a powder spill outside the hood:

Spill_Response Alert 1. Alert Personnel & Evacuate Area PPE_Don 2. Don Full PPE (Resp, Goggles, Double Gloves) Alert->PPE_Don Contain 3. Containment Cover with damp absorbent pads PPE_Don->Contain Cleanup 4. Cleanup Scoop (do not sweep) into jar Contain->Cleanup Decon 5. Decontamination Wash surface with 5% Sodium Thiosulfate Cleanup->Decon Waste 6. Disposal Label as 'Toxic Organic Waste' Decon->Waste

Figure 2: Step-by-step spill response protocol. Sodium thiosulfate is suggested to nucleophilically quench the Michael acceptor, though water/soap is the primary decontamination agent.

First Aid Measures
  • Eye Contact: Flush immediately with water for 15 minutes.[1][3] Do not use neutralizing agents.[1] Seek ophthalmological attention immediately (Risk of corneal damage).[1]

  • Skin Contact: Wash with soap and copious water.[1][3][4][5] Avoid alcohol-based washes initially, as they may increase solubility and absorption of the nitro compound.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[1][5]

Disposal Streams
  • Solid Waste: Segregate into "Hazardous Solid Waste - Toxic."[1] Label clearly with "Nitrovinyl Indole Derivative."[1]

  • Liquid Waste: Halogenated or Non-Halogenated organic waste streams (depending on solvent).[1] Do not mix with strong oxidizers or strong bases.[1]

References

  • Conservation Wiki. (2023).[1] PPE Chemical Protective Material Selection Guide. Retrieved February 3, 2026, from [Link]

  • MDPI. (2023).[1] A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene. Molecules. Retrieved February 3, 2026, from [Link](Cited for chemical stability and reactivity context).

  • ResearchGate. (2021). Organocatalyzed Michael Addition to Nitroalkenes. Retrieved February 3, 2026, from [Link](Cited for Michael acceptor hazard mechanism).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Nitrovinyl)-1H-indole
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